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  • Product: 4-(Morpholinomethyl)thiazole
  • CAS: 365996-58-3

Core Science & Biosynthesis

Foundational

4-(Morpholinomethyl)thiazole: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Strategic Value of Hybrid Scaffolds In contemporary medicinal chemistry, the attrition rate of drug candidates due to poor pharmacokinetics (PK) and off-target toxicity remains a critical bottleneck. To...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Hybrid Scaffolds

In contemporary medicinal chemistry, the attrition rate of drug candidates due to poor pharmacokinetics (PK) and off-target toxicity remains a critical bottleneck. To overcome these hurdles, researchers rely on "privileged scaffolds"—molecular frameworks capable of providing high-affinity interactions across diverse biological targets while simultaneously optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

The 4-(morpholinomethyl)thiazole motif is one such critical building block. By fusing the metabolic stability of an electron-deficient thiazole ring with the solubilizing power of a morpholine moiety via a flexible methylene bridge, this scaffold allows drug designers to fine-tune lipophilicity, modulate pKa, and control Blood-Brain Barrier (BBB) permeability. This technical whitepaper deconstructs the structural logic, physicochemical properties, and synthetic methodologies associated with this essential compound.

Structural Rationale and Physicochemical Profiling

The architecture of 4-(morpholinomethyl)thiazole is a masterclass in balancing lipophilicity and aqueous solubility.

  • The Thiazole Core: An electron-deficient, sulfur-and-nitrogen-containing five-membered aromatic ring. It acts as a robust bioisostere for phenyl or pyridine rings, offering superior metabolic stability against cytochrome P450-mediated oxidation.

  • The Methylene Bridge: Provides a single degree of conformational freedom, allowing the morpholine ring to adopt optimal geometries when interacting with solvent-exposed regions of target proteins.

  • The Morpholine Moiety: A saturated heterocyclic ring that functions as a weak base. At physiological pH (7.4), a significant fraction of the morpholine nitrogen is protonated, drastically enhancing aqueous solubility without completely abolishing membrane permeability.

Table 1: Key Physicochemical Properties
PropertyValue / DescriptorRationale in Drug Design
Molecular Formula C8H12N2OSFundamental stoichiometric composition.
Molecular Weight ~184.26 g/mol Low MW provides ample ligand efficiency (LE) for further elaboration.
Calculated LogP 0.8 – 1.2Optimal lipophilicity balance for aqueous solubility and membrane permeation.
pKa (Morpholine N) ~8.3Ensures partial protonation at physiological pH (7.4), enhancing solvation.
H-Bond Donors 0Minimizes the desolvation energy penalty during target binding.
H-Bond Acceptors 4 (N, O, N, S)Facilitates robust interactions with kinase hinge regions and water networks.

Mechanistic Role in Drug Design

The integration of 4-(morpholinomethyl)thiazole into a drug candidate is rarely accidental; it is a calculated structural intervention designed to solve specific pharmacological challenges.

Pharmacophore Thiazole Thiazole Ring (H-Bond Acceptor, Pi-Stacking) Methylene Methylene Bridge (Conformational Flexibility) Thiazole->Methylene C4-Linkage Target Target Protein Pocket Thiazole->Target Binding Affinity Morpholine Morpholine Moiety (Solubility, Weak Base) Methylene->Morpholine N-Alkylation Solvent Aqueous Environment Morpholine->Solvent Solvation

Fig 1: Logical mapping of the 4-(morpholinomethyl)thiazole pharmacophore.

Modulating Blood-Brain Barrier (BBB) Permeability

For peripheral targets, CNS penetration is a liability that causes adverse neurological effects. Incorporating the morpholinomethyl group increases the polar surface area (PSA) and introduces a basic center. As demonstrated in the discovery of novel Androgen Receptor (AR) antagonists, replacing highly lipophilic moieties with a 2,4-substituted thiazole-morpholine scaffold retains target potency while significantly reducing BBB penetration (1)[1].

Kinase Hinge Binding and Solvation

In oncology, particularly in the development of PI3K/mTOR inhibitors, the thiazole ring frequently acts as a hydrogen-bond acceptor for the kinase hinge region. The morpholinomethyl group is strategically directed toward the solvent channel. This dual-action design anchors the molecule in the active site while the morpholine interacts with bulk water, preventing the entropic penalty associated with burying a highly lipophilic group (2)[2].

Standardized Synthetic Protocol

To utilize this scaffold effectively, a robust, scalable, and self-validating synthetic route is required. The following protocol details the nucleophilic substitution of 4-(chloromethyl)thiazole with morpholine.

Synthesis Step1 Step 1: Thiazole Core 4-(Chloromethyl)thiazole Step2 Step 2: Base Activation K2CO3 in MeCN Step1->Step2 Suspension Step3 Step 3: Nucleophilic Attack Morpholine Addition (60°C) Step2->Step3 Acid Scavenging QC QC: LC-MS & NMR Validation Step3->QC Crude Extract Product 4-(Morpholinomethyl)thiazole QC->Product Purified Compound

Fig 2: Experimental workflow for synthesizing 4-(morpholinomethyl)thiazole.

Detailed Methodology

Step 1: Preparation of the Free Base

  • Action: Suspend 4-(chloromethyl)thiazole hydrochloride (1.0 eq) in anhydrous Acetonitrile (MeCN).

  • Causality: MeCN is selected as a polar aprotic solvent. It lacks acidic protons, preventing hydrogen bonding with the incoming nucleophile, thereby maximizing the nucleophilicity of morpholine and accelerating the SN2 reaction.

Step 2: Base Activation

  • Action: Add finely powdered Potassium Carbonate (K₂CO₃, 3.0 eq) and stir for 15 minutes at 25°C.

  • Causality: The heterogeneous inorganic base serves a dual purpose: it liberates the free base of the thiazole starting material and acts as an irreversible acid scavenger for the HCl byproduct. This prevents the morpholine from being consumed as an unreactive hydrochloride salt, ensuring high atom economy.

Step 3: Nucleophilic Displacement

  • Action: Add Morpholine (1.2 eq) dropwise. Elevate the temperature to 60°C and stir for 4 hours.

  • Causality: The benzylic-like chloromethyl carbon is highly electrophilic. Gentle thermal activation (60°C) provides sufficient kinetic energy to overcome the SN2 activation barrier without inducing degradation or ring-opening of the thiazole core.

Step 4: Reaction Quenching & Phase Separation

  • Action: Cool to room temperature, filter through a Celite pad, and concentrate. Partition between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃.

  • Causality: The Celite filtration removes insoluble inorganic salts (KCl, excess K₂CO₃). The mild basic aqueous wash (NaHCO₃) ensures the morpholine nitrogen remains deprotonated (neutral free base form), forcing the product to partition exclusively into the organic (EtOAc) layer.

Step 5: Quality Control (QC) & Validation

  • Action: Dry over anhydrous Na₂SO₄, concentrate, and analyze via LC-MS and ¹H NMR.

  • Validation System: The protocol is self-validating. A successful reaction is confirmed by LC-MS showing the [M+H]⁺ mass ion at m/z 185.1. Furthermore, ¹H NMR will display a characteristic downfield singlet at ~3.7 ppm, confirming the integrity of the intact methylene bridge connecting the two heterocycles.

Advanced Applications in Therapeutics

Oncology and Prodrug Development

Beyond direct target inhibition, the scaffold is utilized in the synthesis of complex arylmethoxy isoindoline derivatives targeting tumor angiogenesis. In these workflows, intermediates like ethyl 4-(morpholinomethyl)thiazole-2-carboxylate are reduced and coupled to generate active agents that inhibit DNA synthesis in malignant cells (3)[3].

Anti-Infective Hybrids

The innate bioactivity of the thiazole ring, combined with the solubilizing power of morpholine, has been leveraged to create antimicrobial hybrids. These compounds show efficacy against multidrug-resistant (MDR) pathogens by disrupting bacterial cell wall synthesis, where the morpholine group enhances the compound's ability to penetrate the hydrophilic peptidoglycan layer (4)[4].

References

  • Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability.
  • WO2007129044A1 - Thiazole derivatives and their use as anti-tumour agents.
  • WO2011100380A1 - Arylmethoxy isoindoline derivatives and compositions comprising and methods of using the same.
  • Development of novel isatin thiazolyl-pyrazoline hybrids as promising antimicrobials in MDR pathogens.

Sources

Exploratory

Biological activity of 4-(morpholinomethyl)thiazole derivatives

An In-Depth Technical Guide to the Biological Activity of 4-(Morpholinomethyl)thiazole Derivatives Executive Summary: The Pharmacophore Synergy In modern medicinal chemistry, the fusion of distinct pharmacophoric entitie...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 4-(Morpholinomethyl)thiazole Derivatives

Executive Summary: The Pharmacophore Synergy

In modern medicinal chemistry, the fusion of distinct pharmacophoric entities into a single molecular framework is a proven strategy for overcoming multidrug resistance and enhancing target affinity. The 4-(morpholinomethyl)thiazole scaffold represents a highly privileged hybrid structure. By linking a lipophilic, electron-rich thiazole ring with a hydrophilic, basic morpholine moiety via a methylene bridge, researchers can precisely tune a molecule's physicochemical properties[1].

The thiazole core provides critical hydrogen bond acceptor capabilities and π−π stacking interactions essential for binding within enzyme active sites[2]. Conversely, the morpholine ring—with a pKa​ of approximately 8.3—is predominantly protonated at physiological pH. This basic nitrogen enhances aqueous solubility, improves the pharmacokinetic profile (e.g., LogP and Ligand Lipophilicity Efficiency), and facilitates electrostatic interactions (salt bridges) with acidic residues in target proteins[3]. This guide explores the mechanistic grounding, biological targets, and experimental validation of these derivatives.

Primary Biological Targets and Mechanisms of Action

Kinase Inhibition and Anticancer Activity

The 4-(morpholinomethyl)thiazole moiety is a recurring motif in the design of potent kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) and Aurora-A kinase pathways[4][5].

  • PI3K/Akt/mTOR Pathway: Thiazole derivatives act as ATP-competitive inhibitors of PI3K. The morpholine oxygen often acts as a crucial hydrogen bond acceptor for the hinge region backbone amides (e.g., Val851 in PI3K α ), while the thiazole ring occupies the affinity pocket[4].

  • Aurora-A Kinase: Overexpressed in various malignancies, Aurora-A is critical for mitosis. Morpholinomethyl-thiazole hybrids have demonstrated profound apoptotic effects by binding to the ATP-binding cleft of Aurora-A, arresting cells in the G2/M phase[5].

  • ROCK II Inhibition: Pyridine-thiazole-based amides incorporating a morpholinomethyl side chain have shown highly potent Rho-kinase (ROCK II) inhibitory activity, with IC50 values reaching as low as 20 nM. The morpholine chain specifically enhances ROCK isomer selectivity[6].

G Inhibitor 4-(Morpholinomethyl)thiazole Derivatives PI3K PI3K Inhibitor->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruits mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes

Figure 1: PI3K/Akt signaling pathway inhibition by 4-(morpholinomethyl)thiazole derivatives.

Neurological Targets: Acetylcholinesterase (AChE)

Morpholine-thiazole hybrids are highly effective inhibitors of AChE, a primary target for Alzheimer's disease management[7][8]. The dual-binding site nature of AChE makes this scaffold ideal: the lipophilic thiazole interacts with the Peripheral Anionic Site (PAS) via π−π stacking with Trp286, while the protonated morpholine nitrogen reaches down the narrow catalytic gorge to interact with the Catalytic Active Site (CAS) via cation- π interactions with Trp86[7].

Antimicrobial Efficacy

The incorporation of the terminal amine within the morpholine moiety results in highly active cationic compounds against Gram-positive and Gram-negative bacteria[2]. These derivatives frequently target bacterial DNA gyrase (GyrB subunit). The morpholine ring enhances the molecule's ability to penetrate the complex peptidoglycan cell wall of methicillin-resistant Staphylococcus aureus (MRSA), leading to membrane disruption and cell death[9].

Quantitative Data Summary

The biological efficacy of 4-(morpholinomethyl)thiazole derivatives is highly dependent on the specific substitution patterns. Below is a consolidated table of quantitative data derived from recent in vitro assays across various therapeutic targets.

Target Enzyme / StrainCompound Class / SubstitutionActivity MetricValue RangeReference
AChE Thiazole-Morpholine Hybrid (Compound 10) IC50​ 103.24 nM[7]
AChE Pyrazoline-Thiazole Derivative (Compound 3f) IC50​ 0.382 µM[8]
ROCK II Kinase 4-aryl-5-aminomethyl-thiazole-2-amines IC50​ 20.0 nM[6]
Carbonic Anhydrase-II 4-para-nitrophenyl Thiazole-Morpholine IC50​ 14.0 - 20.0 µM[10]
MRSA (Bacterial) 2,5-disubstituted thiazole derivativesMIC0.7 - 2.8 µg/mL[2]

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of the core scaffold and the subsequent biological validation. These protocols are designed as self-validating systems.

Chemical Synthesis: Nucleophilic Substitution Route

Objective: Synthesis of 4-(morpholinomethyl)thiazole via the reaction of 4-(chloromethyl)thiazole with morpholine. Causality & Logic: Using a mild base ( K2​CO3​ ) neutralizes the HCl byproduct generated during the nucleophilic attack of the morpholine nitrogen on the benzylic-like carbon of the thiazole. This prevents the protonation of the morpholine reactant, maintaining its nucleophilicity and preventing the acid-catalyzed degradation of the thiazole ring.

Step-by-Step Protocol:

  • Preparation: Dissolve 4-(chloromethyl)thiazole hydrochloride (1.0 eq, 10 mmol) in 30 mL of anhydrous acetonitrile (ACN) in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 3.0 eq, 30 mmol) to the solution. Stir at room temperature for 15 minutes to liberate the free base of the thiazole.

  • Nucleophilic Attack: Dropwise add morpholine (1.2 eq, 12 mmol) over 10 minutes.

  • Reaction: Reflux the mixture at 80°C for 4-6 hours. Monitor reaction progress via TLC (Eluent: EtOAc/Hexane 1:1).

  • Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO3​ (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate. Purify via silica gel column chromatography to yield the pure 4-(morpholinomethyl)thiazole.

In Vitro AChE Inhibition Assay (Modified Ellman’s Method)

Objective: To quantify the IC50​ of the synthesized derivative against Acetylcholinesterase. Causality & Logic: Ellman's reagent (DTNB) reacts with thiocholine—the hydrolysis product of the artificial substrate acetylthiocholine iodide (ATCI) cleaved by AChE—to form the yellow 5-thio-2-nitrobenzoate anion. The rate of color formation at 412 nm is directly proportional to enzyme activity. A blank without the enzyme is mandatory to subtract the background non-enzymatic hydrolysis of ATCI.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Reagent Preparation: Prepare solutions of AChE (0.22 U/mL), ATCI (15 mM), and DTNB (3 mM) in the phosphate buffer.

  • Inhibitor Dilution: Prepare serial dilutions of the 4-(morpholinomethyl)thiazole derivative (e.g., 0.1 nM to 100 µM) in DMSO (final assay DMSO concentration must be <1% to prevent enzyme denaturation).

  • Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of AChE solution, and 20 µL of the inhibitor solution. Incubate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI to each well.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader continuously for 5 minutes.

  • Validation: Run Donepezil as a positive control. Calculate the percentage of inhibition relative to a negative control (DMSO only) and determine the IC50​ using non-linear regression analysis.

Workflow Design Rational Drug Design (In Silico) Synthesis Chemical Synthesis (Nucleophilic Sub) Design->Synthesis Purification Purification & Characterization Synthesis->Purification Assay In Vitro Biological Assays (AChE, MIC) Purification->Assay SAR Structure-Activity Relationship (SAR) Assay->SAR SAR->Design Feedback Loop

Figure 2: Experimental workflow for the synthesis and biological evaluation of thiazole derivatives.

References

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. PMC (NIH).[Link]

  • Thiazole Ring—A Biologically Active Scaffold. PMC (NIH).[Link]

  • Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. ResearchGate.[Link]

  • Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. PMC (NIH).[Link]

  • WO2007129044A1 - Thiazole derivatives and their use as anti-tumour agents.
  • Novel bis-benzimidazole-triazole hybrids: anticancer study, in silico approaches, and mechanistic investigation. PMC (NIH).[Link]

  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. PMC (NIH).[Link]

  • Synthesis and acetylcholinesterase enzyme inhibitory effects of some novel 4,5-Dihydro-1H-1,2,4-triazol-5-one derivatives; an in vitro and in silico study. ResearchGate.[Link]

  • Optimization of Physicochemical Properties for 4-Anilinoquinazoline Inhibitors of Trypanosome Proliferation. PMC (NIH).[Link]

Sources

Foundational

The Thiazole-Morpholine Hybrid Scaffold: A Privileged Chemotype in Modern Medicinal Chemistry

Executive Summary In contemporary medicinal chemistry, the concept of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—drives rational drug design. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the concept of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—drives rational drug design. The hybridization of the thiazole and morpholine rings into a single molecular entity represents a masterclass in structural synergy. As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I have consistently observed that this specific hybrid architecture solves multiple pharmacokinetic and pharmacodynamic bottlenecks simultaneously.

This technical guide dissects the mechanistic rationale, target engagement profiles, and synthetic methodologies surrounding the thiazole-morpholine chemotype, providing actionable insights for drug development professionals.

Mechanistic Rationale & Pharmacophore Synergy

The success of the thiazole-morpholine hybrid is not coincidental; it is rooted in the complementary physicochemical properties of its constituent rings. Understanding the causality behind this pairing is critical for rational lead optimization.

  • The Thiazole Core (The Geometric Anchor): Thiazole is a five-membered, pi-electron-rich heteroaromatic ring. It serves as an excellent bioisostere for amides and benzene rings. Crucially, it provides a rigid vector, dictating the spatial orientation of appended functional groups. Its nitrogen atom acts as a moderate hydrogen-bond acceptor, while the sulfur atom enhances lipophilicity and engages in polarizable interactions with hydrophobic protein pockets.

  • The Morpholine Appendage (The Solubilizing Modulator): Morpholine is a saturated six-membered heterocycle containing both an ether oxygen and an amine nitrogen. The basic nitrogen ( pKa​≈8.3 ) allows for physiological protonation, enabling the formulation of water-soluble salts—a critical fix for the poor aqueous solubility often plaguing flat, aromatic scaffolds. Furthermore, the oxygen atom acts as a highly directional hydrogen-bond acceptor.

  • Synergistic Lipophilic Efficiency (LipE): By fusing the lipophilic thiazole with the hydrophilic morpholine, medicinal chemists can finely tune the partition coefficient (LogP). This balance ensures the molecule is lipophilic enough to cross phospholipid bilayers but hydrophilic enough to avoid plasma protein binding sequestration and aggregation.

Target Engagement: Kinases and Cholinesterases

Oncology: Precision PI3K Inhibition

The Phosphoinositide 3-kinase (PI3K) pathway is a central regulator of cell survival and is frequently hyperactivated in human cancers. Thiazole-morpholine hybrids have emerged as highly potent, ATP-competitive inhibitors of PI3K isoforms [1].

Mechanistic Causality: In the ATP-binding pocket of PI3K, the morpholine oxygen is not merely a solubilizing group; it is a critical pharmacophore. It forms a vital, highly conserved hydrogen bond with the backbone amide of the hinge region residues (e.g., Val851 in PI3K β or Val882 in PI3K α ). The rigid thiazole acts as a spacer, projecting the morpholine deep into the hinge region while orienting other substituents toward the affinity pocket to achieve isoform selectivity [2].

Fig 1: PI3K/AKT signaling pathway modulation by Thiazole-Morpholine competitive inhibitors.

Neurology: Acetylcholinesterase (AChE) Inhibition

Beyond oncology, this scaffold has shown remarkable efficacy in neurodegenerative disease models, specifically as Acetylcholinesterase (AChE) inhibitors for Alzheimer's Disease. The hybrid nature allows the molecule to span the narrow gorge of the AChE enzyme. The morpholine nitrogen interacts with the Catalytic Anionic Site (CAS) at the bottom of the gorge, while the thiazole and appended aromatic systems engage the Peripheral Anionic Site (PAS) near the entrance via π−π stacking, effectively blocking substrate entry [3].

Structure-Activity Relationship (SAR) Landscape

To streamline lead optimization, I have summarized the quantitative SAR data derived from recent literature into structured matrices.

Table 1: SAR of Thiazole-Morpholine Hybrids in PI3K Inhibition
Structural ModificationTarget IsoformBiological Effect ( IC50​ / Ki​ )Mechanistic Causality
Morpholine Oxygen Deletion (Replacement with Piperidine)Pan-PI3K> 100-fold loss in potencyLoss of critical hydrogen bond acceptor for Val851/Val882 in the hinge region.
C5-Thiazole Aryl Substitution PI3K β Enhanced Selectivity (low nM)Aryl groups project into the specificity pocket unique to the β -isoform (near Asp856).
Ethylene Bridge at Morpholine mTOR / PI3KShift toward mTOR selectivityBulkier bridged morpholine better accommodated by the deeper mTOR hinge pocket.
Table 2: AChE Inhibition by Morpholine-Linked Thiazole-Chromene Hybrids [3]

Data normalized at 50 µM concentration against standard Donepezil (92.8% inhibition).

Compound IDChromene R-GroupAChE Inhibition (%)DPPH Antioxidant Activity (%)
Hybrid 11a 6-H55.6%Moderate
Hybrid 11b 6-Chloro72.3%84.1%
Hybrid 11c 6-Bromo71.5%83.2%
Hybrid 11e 6-Methoxy42.3%Low

Insight: Halogenation (Cl, Br) at the 6-position of the appended chromene unit significantly enhances both AChE inhibition and antioxidant capacity, likely due to increased lipophilic contacts within the PAS of the enzyme.

Experimental Protocols: Self-Validating Synthesis

To ensure reproducibility, the synthesis of these hybrids relies on robust, multi-component reactions. The following is a validated protocol for a Piperazine-Mediated One-Pot Synthesis of morpholine-linked thiazoles [3].

Causality of Reagents:

  • Piperazine (2 eq): Acts as a dual-purpose basic catalyst. It initiates the condensation to form the carbothioamide intermediate and subsequently acts as an acid scavenger to neutralize the hydrobromic acid (HBr) generated during the Hantzsch cyclization, preventing product degradation.

  • 1,4-Dioxane: Chosen as the solvent because its high boiling point (101 °C) provides the necessary thermal energy for cyclization, while its moderate polarity solubilizes both the polar thiosemicarbazide and the non-polar bromoketones.

Protocol: One-Pot Hantzsch-Type Cyclization

Step 1: Reaction Setup

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the salicylaldehyde derivative (1.0 mmol) and thiosemicarbazide (1.0 mmol).

  • Suspend the mixture in 15 mL of anhydrous 1,4-dioxane.

  • Add piperazine (2.0 mmol) to the suspension. Self-Validation: The mixture should transition to a homogeneous solution as the base catalyzes the initial condensation.

Step 2: Cyclization 4. To the stirring mixture, add the appropriate α -bromoketone (1.0 mmol) dropwise over 5 minutes. 5. Heat the reaction mixture to reflux (approx. 100-105 °C) for 5 hours. 6. In-Process Validation: Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 1:2). The disappearance of the starting materials and the emergence of a lower-Rf UV-active spot confirms the formation of the thiazole core.

Step 3: Workup and Isolation 7. Cool the reaction mixture to room temperature and pour it over crushed ice (50 g). 8. The sudden shift in dielectric constant will precipitate the highly organic thiazole-morpholine hybrid. 9. Filter the crude solid under vacuum, wash with cold distilled water ( 3×10 mL) to remove piperazine hydrobromide salts, and recrystallize from hot ethanol.

Step 4: Analytical Validation 10. Confirm the structure via 1H -NMR. Diagnostic Peaks: Look for the characteristic thiazole C5-H singlet in the aromatic region ( δ 7.0–7.5 ppm) and the morpholine CH2​ multiplets ( δ 3.7 ppm for O- CH2​ and δ 2.8 ppm for N- CH2​ ).

Fig 2: Logic flow of the piperazine-mediated one-pot synthesis of morpholine-thiazole hybrids.

References

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents.Oncotarget.
  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors.MDPI.
  • New thiazole and thiazole-chromene hybrids possessing morpholine units: Piperazine-mediated one-pot synthesis of potential acetylcholinesterase inhibitors.Taylor & Francis.
Exploratory

Pharmacophore Modeling and Structural Optimization of Morpholinomethyl Thiazole Ligands: A Technical Guide for Target-Directed Drug Discovery

Executive Summary The morpholinomethyl thiazole scaffold has emerged as a highly versatile, privileged structure in modern medicinal chemistry. By combining the solubility-enhancing and hinge-binding properties of the mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholinomethyl thiazole scaffold has emerged as a highly versatile, privileged structure in modern medicinal chemistry. By combining the solubility-enhancing and hinge-binding properties of the morpholine ring with the rigid, bioisosteric nature of the thiazole core, this pharmacophore has been successfully deployed across diverse therapeutic areas, including oncology, virology, and ophthalmology. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of the structural causality, computational modeling workflows, and empirical validation protocols required to optimize morpholinomethyl thiazole ligands.

Structural Rationale: Deconstructing the Pharmacophore

The efficacy of the morpholinomethyl thiazole scaffold lies in the synergistic physicochemical properties of its constituent moieties. When designing ATP-competitive kinase inhibitors or viral helicase inhibitors, the spatial arrangement of electron density and lipophilicity dictates target affinity.

  • The Morpholine Ring: Morpholine is widely recognized for its ability to improve aqueous solubility and metabolic stability. Crucially, in kinase targets such as Phosphoinositide 3-kinase (PI3K), the morpholine oxygen acts as a critical Hydrogen Bond Acceptor (HBA). It mimics the N1 of the adenine ring of ATP, forming a vital hydrogen bond with the backbone amide of the hinge region (e.g., Val851 in PI3Kα or Val848 in PI3Kβ).

  • The Thiazole Core: Thiazole serves as a bioisostere for phenyl or pyridine rings but offers a lower pKa and a distinct dipole moment. This reduces the basicity of the molecule, thereby mitigating off-target liabilities such as hERG channel blockade or CYP450 inhibition. Furthermore, the sulfur atom is highly polarizable, allowing for unique induced-dipole interactions within hydrophobic binding pockets.

  • The Methyl Linker: The methylene bridge in the morpholinomethyl group provides necessary conformational flexibility. It allows the morpholine ring to adopt an optimal chair conformation, projecting its lone pairs precisely toward the target's hydrogen bond donors without steric clash from the rigid thiazole core.

Pharmacophore M Morpholine Ring (H-Bond Acceptor) L Methyl Linker (Flexibility Vector) M->L Vector orientation Target1 Kinase Hinge Region (e.g., Val851) M->Target1 H-Bond T Thiazole Core (Hydrophobic/Aromatic) L->T Covalent linkage S R-Group Substituents (Affinity Pocket) T->S Scaffold direction Target2 Hydrophobic Pocket T->Target2 Pi-Pi/Hydrophobic

Fig 1: 3D Pharmacophore mapping of the morpholinomethyl thiazole scaffold and target interactions.

Case Studies in Target-Directed Optimization

The modularity of the morpholinomethyl thiazole scaffold allows for precise tuning against distinct biological targets. Table 1 summarizes the quantitative efficacy and key pharmacophoric interactions across three distinct therapeutic applications.

Table 1: Comparative SAR Data of Morpholinomethyl Thiazole Derivatives
Therapeutic TargetScaffold ModificationKey Pharmacophore InteractionQuantitative EfficacyReference
PI3Kα/β (Oncology) 2-morpholino-thiazole derivativesMorpholine O (HBA) to Val851/848 in hinge regionIC₅₀: 8 – 340 nM
HSV Helicase (Virology) N-methylated urea morpholino thiazole (Pritelivir)Thiazole core π-π stacking; Urea H-bondingIC₅₀: ~0.02 µM
Carbonic Anhydrase II Morpholine-substituted thiazoleThiazole N (HBA) to Zn²⁺ pocketKᵢ: 9.64 ± 0.007 μM

In the development of Pritelivir (BAY 44-5138), a first-in-class helicase-primase inhibitor for Acyclovir-resistant HSV, the morpholino thiazole core was critical. Optimization revealed that N-methylation of the urea moiety on the thiazole ring significantly increased the free fraction of the drug, while the morpholine group modulated the lipophilicity to achieve an optimal pharmacokinetic profile .

Similarly, in the pursuit of Carbonic Anhydrase II (CA-II) inhibitors for glaucoma, the electron-withdrawing nature of specific substituents on the thiazole ring alters the pKa of the molecule, increasing lipophilicity and facilitating deeper engagement with the CA-II channel .

Computational Workflow: Structure-Based Pharmacophore Modeling

To systematically discover and optimize morpholinomethyl thiazole hits, a rigorous computational workflow is required. The following methodology details the causal steps for Structure-Based Pharmacophore (SBP) modeling.

Step-by-Step Methodology: SBP Generation and Virtual Screening
  • Target Preparation: Retrieve the high-resolution X-ray crystal structure of the target (e.g., PI3Kβ, PDB ID: 2Y3A). Strip water molecules except those mediating critical bridging interactions. Causality: Unbound water molecules introduce artificial steric clashes during virtual screening.

  • Binding Site Analysis: Map the active site using probe-based grid analysis. Identify the primary H-bond donor in the hinge region (e.g., Val848) and the adjacent hydrophobic specificity pocket.

  • Pharmacophore Feature Extraction: Define a 4-point pharmacophore hypothesis:

    • F1 (HBA): Centered on the spatial coordinate corresponding to the morpholine oxygen.

    • F2 (Ring/Aromatic): Centered on the thiazole core to ensure proper vector alignment.

    • F3 (Hydrophobic): Directed toward the specificity pocket to capture R-group interactions.

    • F4 (Excluded Volumes): Generate exclusion spheres around the protein backbone to penalize steric clashes.

  • Virtual Screening & Hit Filtering: Screen commercial libraries (e.g., ZINC, ChEMBL) against the hypothesis. Apply a strict geometric tolerance (e.g., 1.5 Å radius per feature). Filter hits using Lipinski’s Rule of 5 and ADMET predictors to eliminate reactive pan-assay interference compounds (PAINS).

  • Molecular Docking: Subject the filtered hits to induced-fit docking (IFD) to account for side-chain flexibility, scoring them based on binding free energy ( ΔG ).

Workflow A 1. Target Structure Prep (X-ray Crystallography) B 2. Binding Site Analysis (Identify Hinge & Pockets) A->B C 3. Pharmacophore Generation (Define HBA & Aromatic Features) B->C D 4. Virtual Screening (ZINC/ChEMBL Libraries) C->D C1 Ensure Morpholine O acts as HBA C->C1 E 5. Hit Filtering (Lipinski, ADMET, PAINS) D->E C2 Filter for Thiazole Scaffold D->C2 F 6. Molecular Docking (Induced-Fit Docking) E->F G 7. In Vitro Validation (Kinase Assays) F->G

Fig 2: Computational workflow for pharmacophore-based virtual screening and hit optimization.

Experimental Validation: Self-Validating Kinase Assay Protocol

Empirical validation of computationally derived morpholinomethyl thiazole ligands requires robust, self-validating biochemical assays. The following protocol outlines an ADP-Glo™ Kinase Assay tailored for PI3K inhibition, incorporating internal controls to ensure data trustworthiness.

Step-by-Step Methodology: PI3K Kinase Inhibition Assay
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂).

    • Causality: HEPES maintains physiological pH, while Mg²⁺ is an essential cofactor for ATP binding.

    • Critical Addition: Add 1 mM DTT and 0.01% BSA. DTT prevents the oxidation of catalytic cysteines, while BSA prevents the non-specific adsorption of highly lipophilic thiazole ligands to the polystyrene microplate walls.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized morpholinomethyl thiazole ligands in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%.

    • Validation Step: Include LY294002 or GDC-0941 as a positive reference control to calculate the Z'-factor. A Z'-factor > 0.6 validates assay robustness.

  • Enzyme-Ligand Pre-incubation: Add recombinant PI3K protein to the assay wells and incubate with the compounds for 30 minutes at room temperature.

    • Causality: Pre-incubation allows for the establishment of binding equilibrium, which is critical for accurately determining the Kᵢ of slow-binding ATP-competitive inhibitors.

  • Reaction Initiation: Add the substrate (PIP2) and ultra-pure ATP (at the predetermined Kₘ concentration) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Subsequently, add the Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction.

  • Data Analysis: Measure luminescence. Normalize the data against the positive (no enzyme) and negative (vehicle) controls. Fit the dose-response data to a four-parameter logistic (4PL) regression model to calculate the IC₅₀.

Conclusion

The morpholinomethyl thiazole scaffold is a masterclass in rational drug design. By leveraging the morpholine ring as a precise hinge-binding vector and the thiazole ring as a tunable, bioisosteric core, researchers can navigate the complex multi-dimensional space of target affinity, selectivity, and pharmacokinetics. Whether targeting the ATP-binding pocket of PI3K in oncology or the helicase-primase complex in virology, the integration of rigorous pharmacophore modeling with self-validating empirical protocols remains the gold standard for advancing these ligands from hit to lead.

References

  • Liu Y, Wan WZ, Li Y, Zhou GL, Liu XG. "Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents." Oncotarget, 2016. URL:[Link]

  • Birkmann A, Bonsmann S, Kropeit D, et al. "Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections." Journal of Medicinal Chemistry, 2022. URL:[Link]

  • Tasleem M, et al. "Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors." RSC Advances, 2024. URL:[Link]

Foundational

Rational Design and Structure-Activity Relationship (SAR) of Thiazole-Morpholine Conjugates in Modern Therapeutics

Executive Summary The hybridization of distinct pharmacophores into a single molecular entity is a cornerstone of modern rational drug design. Among these, thiazole-morpholine conjugates have emerged as a privileged clas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hybridization of distinct pharmacophores into a single molecular entity is a cornerstone of modern rational drug design. Among these, thiazole-morpholine conjugates have emerged as a privileged class of heterocycles[1]. By synergizing the unique electronic properties of the thiazole ring with the physicochemical advantages of the morpholine moiety, medicinal chemists have developed highly potent agents targeting complex pathologies, most notably in oncology (e.g., EGFR/mTOR inhibition) and infectious diseases (e.g., multidrug-resistant fungal and bacterial strains)[2][3].

This technical guide deconstructs the structure-activity relationship (SAR) of thiazole-morpholine hybrids, detailing the mechanistic causality behind their biological efficacy, and provides self-validating experimental protocols for their synthesis and evaluation.

Pharmacophore Deconstruction & Mechanistic Basis

The biological activity of thiazole-morpholine derivatives is fundamentally dependent on the interplay between its core structural components[1]. Each moiety serves a distinct, synergistic purpose in target engagement and pharmacokinetics.

  • The Morpholine Moiety (Solubility & Hinge-Binding): Morpholine is a six-membered saturated heterocycle containing both oxygen and nitrogen. The oxygen atom acts as a potent hydrogen-bond acceptor, while the basic nitrogen (pKa ~8.3) allows for facile derivatization and salt formation. In kinase inhibitors, the morpholine ring frequently occupies the ATP-binding hinge region of enzymes, forming critical hydrogen bonds with backbone amides. Furthermore, its hydrophilicity significantly enhances the aqueous solubility of the overall conjugate, a critical ADME parameter for oral bioavailability[1][2].

  • The Thiazole Ring (Rigidity & π -Interactions): Thiazole is a five-membered aromatic ring containing sulfur and nitrogen. It acts as a rigid scaffold that dictates the spatial orientation of attached functional groups. The electron-rich nature of the ring allows it to participate in π−π stacking and dipole-dipole interactions within the hydrophobic pockets of target proteins[1].

SAR_Map Core Thiazole-Morpholine Conjugate Core Morpholine Morpholine Moiety - Hinge Region Binding - Improves Solubility Core->Morpholine Thiazole Thiazole Ring - Pi-Pi Stacking - H-Bond Acceptor Core->Thiazole SubC2 C-2 Substitutions (Amine/Amide Linkers) - Target Selectivity Core->SubC2 SubC45 C-4/C-5 Substitutions (Aryl/Heteroaryl) - Hydrophobic Pocket Fit Core->SubC45 Oncology Anticancer Efficacy (EGFR / PI3K / mTOR) Morpholine->Oncology Thiazole->Oncology Antimicrobial Antimicrobial Efficacy (Fungal/Bacterial Strains) Thiazole->Antimicrobial SubC2->Antimicrobial SubC45->Oncology

Logical SAR map of thiazole-morpholine conjugates and their biological targets.

SAR Insights in Oncology: Kinase Inhibition

Thiazole-morpholine conjugates have shown exceptional promise as dual kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and the PI3K/mTOR pathway[2][4].

Mechanistic SAR Drivers
  • C-5 Substitution on Thiazole: The introduction of electron-withdrawing groups (e.g., ester or amide linkages) at the C-5 position of the thiazole ring optimalizes binding affinity. For instance, amide groups contribute to superior activity by forming robust hydrogen-bond interactions with critical residues in the EGFR kinase domain[4].

  • C-4 Aryl Functionalization: Incorporating a 4-cyanophenyl group on the thiazole ring enhances binding through π−π and H- π interactions. The polar nature of the cyano group facilitates a favorable alignment within the kinase binding site, leading to dual inhibition of EGFR and HER2[4].

  • Triazole/Coumarin Linkages: Morpholine-linked coumarin-triazole hybrids demonstrate potent cytotoxicity by inducing a decrease in mitochondrial membrane potential and a subsequent increase in Reactive Oxygen Species (ROS) levels, triggering apoptosis[5][6].

Quantitative Data: Anticancer Efficacy

Table 1: Inhibitory concentrations (IC50) of functionalized thiazole/morpholine conjugates against human cancer cell lines and isolated kinases.

Compound Class / ModificationTarget / Cell LineIC50 ValueMechanistic NoteReference
Coumarin-Triazole-Morpholine (Compound 6n)MG-63 (Bone Cancer)0.80 ± 0.22 µMInduces ROS generation and mitochondrial depolarization.[5]
Thiazole-Pyrazoline Hybrid (Compound 75b)A549 (Lung Cancer)4.2 µMEster group at C-5 of thiazole optimizes EGFR pocket fit.[4]
Cyanophenyl-Thiazole Hybrid (Compound 24f)EGFR (Isolated Enzyme)4.34 µMCyano group enhances H- π interactions in the active site.[4]
Cyanophenyl-Thiazole Hybrid (Compound 24f)HER2 (Isolated Enzyme)2.28 µMDual inhibition profile due to optimal spatial geometry.[4]

SAR Insights in Antimicrobial & Antifungal Activity

Beyond oncology, the thiazole-morpholine scaffold is highly effective against multidrug-resistant pathogens. Hybrids incorporating the 4-(1,3-thiazol-2-yl)morpholine structure exhibit broad-spectrum antimicrobial activity[1].

Mechanistic SAR Drivers
  • Benzimidazole Conjugation: Fusing a benzimidazole ring with a thiazole-morpholine core yields compounds with outstanding antifungal profiles. The benzimidazole acts as a DNA minor groove binder, while the morpholine ring enhances the molecule's ability to penetrate the rigid fungal cell wall[3].

  • Regioselective Substitution: In benzimidazole-thiazole hybrids, substitution at the para position of the functionalized rings yields significantly higher antimicrobial activity compared to meta substitutions, likely due to steric alignment with the target enzyme (e.g., DNA gyrase or ergosterol biosynthesis enzymes)[3].

Quantitative Data: Antimicrobial Efficacy

Table 2: Minimum Inhibitory Concentrations (MIC) of benzimidazole-thiazole-morpholine hybrids.

Compound / StrainCryptococcus neoformansCandida albicansCandida parapsilosisReference
Hybrid 80a81.6 µg/mLActive (Data range)Active (Data range)[3]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of these conjugates. Each step is grounded in chemical and biological causality.

Workflow Design Rational Drug Design (In Silico Docking) Synthesis Chemical Synthesis (Hantzsch Reaction) Design->Synthesis Target Scaffolds Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Crude Product InVitro In Vitro Screening (MTT / Kinase Assays) Purification->InVitro Pure Compounds SAR SAR Analysis & Lead Optimization InVitro->SAR Bioactivity Data SAR->Design Feedback Loop

Iterative workflow for the synthesis and biological evaluation of hybrid conjugates.

Protocol 1: Regioselective Synthesis of Thiazole-Morpholine Hybrids

Methodology: Modified Hantzsch Thiazole Synthesis. Causality: The Hantzsch reaction between an α -haloketone and a morpholine-substituted thiourea is selected for its high regioselectivity and mild conditions, which prevents the thermal degradation or ring-opening of the sensitive morpholine moiety.

Step-by-Step Procedure:

  • Reagent Preparation: Dissolve 1.0 equivalent of the morpholine-substituted thiourea derivative in absolute ethanol (0.5 M concentration). Causality: Absolute ethanol is used to prevent the hydrolysis of the α -haloketone intermediate.

  • Activation: Add 1.1 equivalents of the appropriate α -bromoketone dropwise to the stirring solution at room temperature.

  • Catalysis & Neutralization: Add 1.2 equivalents of triethylamine (TEA). Causality: TEA acts as an acid scavenger, neutralizing the hydrobromide (HBr) gas generated during cyclization. This prevents the protonation of the morpholine nitrogen, which would otherwise halt the reaction by precipitating the salt.

  • Cyclization: Reflux the mixture at 80°C for 4–6 hours. Monitor reaction progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Workup: Cool the mixture to room temperature and pour it into crushed ice. The resulting precipitate is filtered, washed with cold water to remove residual TEA-HBr salts, and recrystallized from hot ethanol to yield the pure thiazole-morpholine conjugate.

Protocol 2: In Vitro Cytotoxicity Assessment via MTT Assay

Methodology: Colorimetric determination of cell viability. Causality: The MTT assay measures the reduction of the yellow tetrazolium dye (MTT) to purple formazan by NAD(P)H-dependent cellular oxidoreductases. This provides a direct, quantifiable metric of mitochondrial metabolic rate, which tightly correlates with cell viability following kinase inhibition[5][6].

Step-by-Step Procedure:

  • Cell Seeding: Seed target cancer cells (e.g., A549 or MG-63) in a 96-well plate at a density of 5×103 cells/well in 100 µL of complete culture medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adherence.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiazole-morpholine conjugates in DMSO, ensuring the final DMSO concentration in the wells does not exceed 0.5% (v/v). Causality: DMSO concentrations >0.5% are inherently cytotoxic and will confound the viability data. Treat the cells for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media. Add 100 µL of pure DMSO to each well. Causality: Formazan crystals are lipophilic and insoluble in aqueous media. DMSO completely solubilizes the crystals, creating a homogeneous colored solution required for accurate spectrophotometric reading.

  • Quantification: Agitate the plate on an orbital shaker for 15 minutes. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis.

Future Perspectives and Lead Optimization

While thiazole-morpholine conjugates exhibit potent in vitro profiles, future lead optimization must focus on in vivo pharmacokinetic (PK) parameters. The basicity of the morpholine ring, while excellent for aqueous solubility, can lead to rapid hepatic clearance via cytochrome P450 (CYP) mediated N-dealkylation. Strategic fluorination of the morpholine ring or the incorporation of sterically hindered linkers at the C-2 position of the thiazole core are currently being investigated to increase metabolic half-life while preserving the critical hinge-binding interactions.

References

  • 3-(1,3-Thiazol-2-ylmethyl)morpholine | For Research - Benchchem. Benchchem.
  • Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications.
  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innov
  • Synthesis and biological evaluation of morpholines linked coumarin–triazole hybrids as anticancer agents.
  • Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applic
  • Synthesis and biological evaluation of morpholines linked coumarin-triazole hybrids as anticancer agents. PubMed / NIH.

Sources

Exploratory

4-(Morpholinomethyl)thiazole: A Privileged Scaffold in Modern Drug Discovery

A Comprehensive Technical Guide on Mechanistic Rationale, Synthesis, and Therapeutic Applications Executive Summary In medicinal chemistry, a "privileged scaffold" refers to a core molecular framework capable of providin...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide on Mechanistic Rationale, Synthesis, and Therapeutic Applications

Executive Summary

In medicinal chemistry, a "privileged scaffold" refers to a core molecular framework capable of providing high-affinity ligands for diverse biological targets. The 4-(morpholinomethyl)thiazole moiety represents a highly versatile, bifunctional pharmacophore that strategically merges the rigid, heteroaromatic properties of a thiazole ring with the solubilizing, flexible nature of a morpholine ring. This technical whitepaper dissects the mechanistic rationale behind this scaffold, its proven efficacy across multiple kinase targets, and the self-validating synthetic protocols required to integrate it into drug discovery pipelines.

Mechanistic Rationale: Pharmacophore Dynamics

The architectural brilliance of the 4-(morpholinomethyl)thiazole scaffold lies in its tripartite structure, where each component serves a distinct thermodynamic and pharmacokinetic purpose:

  • The Thiazole Core (The Anchor): As an electron-rich, five-membered heteroaromatic ring, thiazole acts as a potent hydrogen bond acceptor (via the nitrogen atom) and participates in π−π stacking interactions within hydrophobic pockets[1]. Its rigidity enforces a specific vector for attached substituents, making it an ideal core for aligning molecules within narrow enzymatic clefts.

  • The Methylene Bridge (The Pivot): The sp3 -hybridized carbon bridge decouples the electronic systems of the two rings. This provides critical conformational flexibility, allowing the morpholine ring to rotate and adopt an optimal chair conformation without inducing steric strain on the thiazole anchor.

  • The Morpholine Moiety (The Solubilizer & Binder): Morpholine is a classic dual-purpose group. Its basic nitrogen ( pKa​≈8.3 ) ensures partial protonation at physiological pH, drastically improving aqueous solubility and oral bioavailability. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, frequently interacting with solvent-exposed regions or directly engaging hinge region residues (e.g., Val851 in PI3K α )[2].

Pharmacophore cluster_scaffold 4-(Morpholinomethyl)thiazole Scaffold Target Kinase Target (e.g., CDK2 / PI3K) Hinge Hinge Region Target->Hinge Solvent Solvent Exposed Area Target->Solvent Thiazole Thiazole Ring (Pi-Pi Stacking, H-Bond Acceptor) Methylene Methylene Bridge (Conformational Flexibility) Thiazole->Methylene Thiazole->Hinge Anchor Morpholine Morpholine Moiety (Solubilizer, H-Bonding) Methylene->Morpholine Morpholine->Solvent ADME Optimization

Figure 1: Pharmacophore logic of the 4-(morpholinomethyl)thiazole scaffold in kinase binding.

Target Profiling & Therapeutic Applications

The 4-(morpholinomethyl)thiazole scaffold has demonstrated remarkable versatility across oncology and anti-inflammatory indications.

Cyclin-Dependent Kinases (CDK2 / CDK9)

In the structure-guided discovery of pyrimidine-2,4-diamines, the thiazole core was proven to present significantly higher enzyme inhibition than corresponding oxazole or pyrazole derivatives[1]. The substitution at the C4 or C5 position of the thiazole moiety dictates selectivity. For instance, maintaining the morpholinomethyl group while optimizing the thiazole substitution yielded dual CDK2/CDK9 inhibitors with high oral bioavailability, effectively arresting tumor cell proliferation[1].

Rho-associated Kinases (ROCK II)

ROCK II is a serine/threonine kinase implicated in cardiovascular diseases and cancer metastasis. Utilizing a molecular hybridization strategy, researchers designed 4-aryl-5-aminomethyl-thiazole-2-amines. The incorporation of the aminomethyl side chain onto the thiazolamine moiety resulted in potent ROCK II inhibitors, with the most active derivatives achieving nanomolar efficacy[3].

Phosphoinositide 3-Kinase (PI3K)

The PI3K family of lipid kinases regulates immune cell function and tumor cell invasion[2]. Morpholine is a privileged hinge-binder for Class I PI3K enzymes. By linking morpholine to a thiazole core, medicinal chemists have developed inhibitors that not only block tumor growth but also modulate the pro-tumorigenic effects of inflammatory cells[2].

Angiogenesis and TNF- α Inhibition

Beyond kinases, the scaffold is utilized in the synthesis of 4'-arylmethoxy isoindoline derivatives (advanced thalidomide analogs). These compounds are engineered to control angiogenesis and inhibit the production of cytokines like TNF- α , offering therapeutic avenues for cancers and proliferative retinopathies[4].

Quantitative Target Profiling Summary
Compound / Derivative ClassPrimary TargetIC 50​ / Inhibition DataScaffold Role / Mechanistic NoteReference
Compound 20a (Pyrimidine-diamine)CDK20.004 μ MThiazole acts as optimal 5-membered core for CDK2 binding.[1]
Compound 20a (Pyrimidine-diamine)CDK90.009 μ MHigh selectivity over Aurora A and GSK3 α .[1]
Compound 19a (Pyrimidine-diamine)CDK20.005 μ MC5-methyl substitution enhances CDK2 selectivity over CDK9.[1]
Compound 4v (Thiazole-2-amine)ROCK II20 nM (0.02 μ M)Aminomethyl side chain drives target engagement.[3]

Synthetic Methodology & Experimental Protocols

To utilize this scaffold, drug discovery teams frequently synthesize ethyl 4-(morpholinomethyl)thiazole-2-carboxylate as a universal building block. The following protocol outlines a self-validating, three-step synthesis, prioritizing causality and in-process controls[4].

Synthesis SM Starting Material (Ethyl 4-methylthiazole-2-carboxylate) Step1 Bromination (NBS, AIBN, CCl4, Reflux) SM->Step1 Int1 Intermediate (Ethyl 4-(bromomethyl)thiazole-2-carboxylate) Step1->Int1 Step2 Nucleophilic Substitution (Morpholine, K2CO3, MeCN) Int1->Step2 Int2 Core Scaffold (Ethyl 4-(morpholinomethyl)thiazole-2-carboxylate) Step2->Int2 Step3 Reduction (DIBAL-H, THF, 0 °C) Int2->Step3 Product Final Building Block (4-(Morpholinomethyl)thiazole-2-carbaldehyde) Step3->Product

Figure 2: Step-by-step synthetic workflow for the 4-(morpholinomethyl)thiazole building block.

Step 1: Radical Bromination
  • Procedure: Dissolve ethyl 4-methylthiazole-2-carboxylate (1.0 eq) in a non-participating solvent (e.g., trifluoromethylbenzene or CCl4​ ). Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 eq). Reflux the mixture for 4-6 hours.

  • Causality: AIBN acts as a radical initiator, homolytically cleaving upon heating to generate bromine radicals from NBS. The radical selectively abstracts a hydrogen from the 4-methyl group rather than the aromatic ring due to the resonance stabilization provided by the adjacent thiazole π -system.

  • Self-Validation: The reaction is complete when the dense NBS powder at the bottom of the flask is entirely converted to succinimide, which floats to the surface of the solvent.

Step 2: Nucleophilic Aliphatic Substitution ( SN​2 )
  • Procedure: To a solution of ethyl 4-(bromomethyl)thiazole-2-carboxylate in acetonitrile (MeCN), add morpholine (1.2 eq) and anhydrous potassium carbonate ( K2​CO3​ , 2.0 eq). Stir at room temperature for 12 hours.

  • Causality: Morpholine acts as the nucleophile. K2​CO3​ is critical as a heterogeneous, mild inorganic base to scavenge the hydrobromic acid (HBr) byproduct. Without K2​CO3​ , HBr would protonate the morpholine, rendering it non-nucleophilic and stalling the reaction. MeCN is chosen as a polar aprotic solvent to accelerate the SN​2 pathway by leaving the nucleophile unsolvated and highly reactive.

  • Self-Validation: TLC monitoring (Hexanes/EtOAc) will show the disappearance of the UV-active brominated starting material and the appearance of a lower- Rf​ , highly polar product spot (due to the basic morpholine nitrogen).

Step 3: DIBAL-H Reduction to the Aldehyde/Alcohol
  • Procedure: To a solution of ethyl 4-(morpholinomethyl)thiazole-2-carboxylate (0.8 g, 3.12 mmol) in THF (10 ml) at 0 °C, slowly add Diisobutylaluminium hydride (DIBAL-H, 1 M in toluene, 9.36 mL, 9.36 mmol). Stir at room temperature overnight. Quench with a 1.0 M solution of Rochelle's salt (50 ml) and ethyl acetate (50 ml), stirring for 2 hours until phase separation is achieved[4].

  • Causality: Three equivalents of DIBAL-H are required because the basic nitrogens on both the morpholine and thiazole rings coordinate with the Lewis acidic aluminum, consuming the reagent before reduction can occur. The reaction is initiated at 0 °C to control the exothermic hydride transfer.

  • Self-Validation (The Quench): DIBAL-H reductions notoriously produce a stubborn, gelatinous aluminum emulsion upon aqueous quenching. Rochelle's salt (potassium sodium tartrate) acts as a bidentate ligand, chelating the Al3+ ions to form a highly water-soluble complex. The protocol validates itself when the milky emulsion clears into two distinct, easily separable aqueous and organic layers[4].

Physicochemical & ADME Properties

The integration of the 4-(morpholinomethyl)thiazole scaffold fundamentally alters the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate:

  • Lipophilicity (clogP): Replacing a standard phenyl ring with a thiazole ring lowers the overall lipophilicity of the molecule. This reduction in clogP is associated with decreased off-target promiscuity (lower toxicity) and reduced plasma protein binding, increasing the free fraction of the drug.

  • Metabolic Stability: The electron-deficient nature of the thiazole ring (compared to phenyl or thiophene) makes it highly resistant to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, prolonging the drug's half-life.

  • Permeability: The methylene bridge ensures the morpholine ring can fold into a compact conformation during membrane transit, maintaining favorable passive permeability despite the presence of a basic amine.

References

  • Source: Google Patents (WO2011100380A1)
  • Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines Source: PubMed Central (PMC) / NIH URL:[Link]

  • Source: Google Patents (WO2007129044A1)

Sources

Foundational

Strategic Synthesis of 4-(Morpholinomethyl)thiazole: A Technical Guide for Medicinal Chemists

Executive Summary The 4-(morpholinomethyl)thiazole motif is a privileged structural feature in modern drug discovery, frequently employed to tune lipophilicity, enhance aqueous solubility, and introduce a basic center fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(morpholinomethyl)thiazole motif is a privileged structural feature in modern drug discovery, frequently employed to tune lipophilicity, enhance aqueous solubility, and introduce a basic center for target-specific hydrogen bonding. The synthesis of this moiety requires precise control over reaction conditions to prevent competitive side reactions such as over-alkylation, elimination, or premature degradation of the thiazole core. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for the two most robust synthetic pathways: Nucleophilic Aliphatic Substitution ( SN​2 ) and Reductive Amination.

Strategic Pathway Selection & Mechanistic Causality

The selection of a synthetic route depends heavily on the availability of starting materials and the specific functional group tolerance required by the broader molecular scaffold.

Pathway A: Nucleophilic Aliphatic Substitution ( SN​2 )

This pathway utilizes[1] as the primary electrophile. The chloromethyl group is highly activated due to the electron-withdrawing nature of the adjacent thiazole ring, making it highly susceptible to nucleophilic attack by morpholine.

Expert Insight (Causality): A critical failure point in this pathway is the choice of base. While triethylamine (TEA) is commonly used, its nucleophilicity can lead to competitive quaternization with the highly reactive chloromethyl group. Utilizing a sterically hindered base like N,N-diisopropylethylamine (DIPEA) suppresses this side reaction, acting strictly as a proton sponge to neutralize the hydrochloride salt and the evolving HCl byproduct[2].

Pathway B: Reductive Amination

When starting from thiazole-4-carboxaldehyde, reductive amination offers a highly atom-economical and mild alternative. The reaction proceeds via the condensation of morpholine with the aldehyde to form an intermediate iminium ion, which is subsequently reduced.

Expert Insight (Causality): The choice of reducing agent dictates the purity profile. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the reagent of choice because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This makes NaBH(OAc)3​ selective for the highly electrophilic iminium ion, leaving the unreacted aldehyde intact and preventing the formation of a 4-(hydroxymethyl)thiazole byproduct[3]. Furthermore, it avoids the toxicity issues associated with sodium cyanoborohydride ( NaBH3​CN ).

Synthesis SM1 4-(Chloromethyl)thiazole HCl R1 Morpholine, DIPEA DCM, 25°C SM1->R1 SM2 Thiazole-4-carboxaldehyde R2 Morpholine, AcOH THF, RT SM2->R2 Prod 4-(Morpholinomethyl)thiazole R1->Prod Int1 Iminium Intermediate R2->Int1 R3 NaBH(OAc)3 RT, 12h Int1->R3 R3->Prod

Divergent synthetic pathways for 4-(morpholinomethyl)thiazole.

Comparative Data & Yield Analysis

The following table synthesizes quantitative data across standard industrial and academic protocols to guide route selection based on scalability and yield.

Synthetic RouteStarting MaterialReagents & ConditionsAverage YieldPurity ProfileScalability
Nucleophilic Substitution 4-(chloromethyl)thiazole HClMorpholine, DIPEA, CH2​Cl2​ , 25°C, 3.5h75 - 85%High (Requires aqueous wash to remove salts)Excellent
Reductive Amination Thiazole-4-carboxaldehydeMorpholine, NaBH(OAc)3​ , THF/DCM, RT, 12h80 - 90%Very High (Direct isolation possible)Good

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies incorporate built-in validation checkpoints.

Protocol A: SN​2 Alkylation Workflow

Adapted from standard pharmacokinetic modulator synthesis protocols[2].

  • Initiation & Neutralization: Suspend 4-(chloromethyl)thiazole hydrochloride (1.0 eq, 3.12 mmol) in anhydrous CH2​Cl2​ (9 mL) at 0 °C under an inert nitrogen atmosphere. Add DIPEA (1.85 eq, 5.85 mmol) dropwise.

    • Validation Checkpoint: The heterogeneous suspension will transition to a clear solution as the hydrochloride salt is neutralized to the free base.

  • Coupling: Introduce morpholine (1.2 eq) slowly to manage the mild exotherm. Remove the ice bath and stir the reaction mixture at 25 °C for 3.5 hours.

    • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using EtOAc/Hexane (1:1). The disappearance of the UV-active starting material spot indicates reaction completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Separate the organic layer and extract the aqueous layer twice with CH2​Cl2​ . Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Reductive Amination Workflow

Adapted from advanced heterocycle derivatization methods[3].

  • Imine Formation: Dissolve thiazole-4-carboxaldehyde (1.0 eq) and morpholine (1.1 eq) in anhydrous THF (10 mL/mmol). Add glacial acetic acid (0.1 eq) to activate the carbonyl carbon. Stir for 1 hour at room temperature.

    • Validation Checkpoint: An infrared (IR) spectroscopy aliquot will demonstrate the attenuation of the sharp carbonyl stretch (~1700 cm−1 ) and the emergence of a broader iminium/imine signal.

  • Selective Reduction: Add NaBH(OAc)3​ (1.5 eq) in three portions over 15 minutes to prevent clumping and excessive gas evolution. Stir at room temperature for 12 hours.

    • Validation Checkpoint: Liquid Chromatography-Mass Spectrometry (LC-MS) must confirm the mass of the desired product ( [M+H]+=185.2 ) with total consumption of the aldehyde.

  • Workup: Quench the reaction by slowly adding 1N NaOH (until pH ~9) to hydrolyze the boron complexes. Extract with ethyl acetate, wash with brine, dry over MgSO4​ , and evaporate to yield the product.

Mechanism Aldehyde Carbonyl Activation (AcOH) Attack Nucleophilic Attack (Morpholine) Aldehyde->Attack Dehydration Water Elimination (-H2O) Attack->Dehydration Iminium Iminium Ion Formation Dehydration->Iminium Reduction Selective Hydride Transfer (NaBH(OAc)3) Iminium->Reduction Product Target Amine Reduction->Product

Mechanistic sequence of the reductive amination pathway.

Analytical Validation & Quality Control

Regardless of the chosen synthetic route, the final 4-(morpholinomethyl)thiazole product must be validated using the following analytical benchmarks:

  • 1 H NMR (400 MHz, CDCl3​ ): Look for the diagnostic singlet representing the isolated methylene bridge ( Ar−CH2​−N ) at approximately δ 3.70 - 3.80 ppm. The morpholine protons will typically appear as two distinct multiplets around δ 2.50 ppm ( N−CH2​ ) and δ 3.70 ppm ( O−CH2​ ). The thiazole aromatic protons will appear as two doublets or singlets in the downfield region ( δ 7.20 - 8.80 ppm).

  • LC-MS: Electrospray ionization (ESI) should yield a strong [M+H]+ peak at m/z 185.2.

References

  • Akama, T. et al. "Modulators of pharmacokinetic properties of therapeutics" (US Patent 9,891,239 B2). Google Patents.
  • Wu, Y. et al. "United States Patent: Reductive Amination Protocols" (US Patent App. 2015/0045365 A1). Google APIs / USPTO.

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Two-Stage Hantzsch Synthesis Protocol for 4-(Morpholinomethyl)thiazole

Strategic Rationale & Synthetic Pathway Causality The synthesis of 4-(morpholinomethyl)thiazole requires the precise assembly of a 1,3-thiazole core bearing a morpholine-substituted methyl group at the C4 position. While...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Synthetic Pathway Causality

The synthesis of 4-(morpholinomethyl)thiazole requires the precise assembly of a 1,3-thiazole core bearing a morpholine-substituted methyl group at the C4 position. While a one-pot multicomponent approach might seem theoretically possible, attempting to react 1,3-dichloroacetone, thioformamide, and morpholine simultaneously leads to complex mixtures, competitive Mannich-type condensations, and poor yields.

To ensure high chemoselectivity and purity, this protocol employs a highly controlled two-stage convergent strategy :

  • Stage 1 (Core Assembly): A classical 1 utilizing 1,3-dichloroacetone and thioformamide to construct the reactive intermediate, 4-(chloromethyl)thiazole[1].

  • Stage 2 (Peripheral Functionalization): A targeted nucleophilic aliphatic substitution (SN2) where the primary chloride is displaced by morpholine[2].

This sequential methodology isolates the highly reactive α-haloketone from the secondary amine, preventing premature bis-alkylation and ensuring the acidic dehydration step of the Hantzsch cyclization proceeds without interference from basic amines.

Workflow A 1,3-Dichloroacetone + Thioformamide B 4-(Chloromethyl)thiazole Intermediate A->B Stage 1: Hantzsch Cyclocondensation (EtOH, RT to 50°C) C 4-(Morpholinomethyl)thiazole Target Product B->C Stage 2: SN2 Amination (Morpholine, K2CO3, MeCN, Reflux)

Two-stage synthetic workflow for 4-(morpholinomethyl)thiazole.

Mechanistic Logic of the Hantzsch Cyclocondensation

The 3 is a cascade process driven by the high nucleophilicity of the sulfur atom in the thioamide[3]. It initiates via an SN2 attack by the sulfur onto the α-carbon of 1,3-dichloroacetone, displacing the first chloride ion. The resulting S-alkylisothioamide intermediate undergoes intramolecular cyclization as the nitrogen attacks the ketone carbonyl. Finally, an acid-catalyzed dehydration eliminates water, driving the system toward the thermodynamically stable aromatic thiazole ring.

Mechanism N1 S-Alkylation (Thioformamide + α-Haloketone) N2 S-Alkylisothioamide Intermediate N1->N2 SN2 Displacement N3 Intramolecular Cyclization (Amine attacks Carbonyl) N2->N3 Proton Transfer N4 Hydroxythiazoline Intermediate N3->N4 Ring Closure N5 Acid-Catalyzed Dehydration (-H2O) N4->N5 Protonation of -OH N6 4-(Chloromethyl)thiazole Core Formation N5->N6 Aromatization

Mechanistic pathway of the Hantzsch thiazole cyclocondensation.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountOperational Role
Stage 1
1,3-Dichloroacetone126.971.001.27 gBis-electrophile / α-haloketone
Thioformamide61.111.000.61 gThioamide / S,N-dinucleophile
Absolute Ethanol46.07Solvent15.0 mLProtic solvent (stabilizes transition states)
Stage 2
4-(Chloromethyl)thiazole HCl170.061.001.70 gReactive intermediate[4]
Morpholine87.121.201.05 gSecondary amine nucleophile
Potassium Carbonate (K₂CO₃)138.212.503.45 gMild base / Acid scavenger
Acetonitrile (MeCN)41.05Solvent20.0 mLPolar aprotic solvent (accelerates SN2)

Experimental Protocols

Stage 1: Synthesis of 4-(Chloromethyl)thiazole Hydrochloride

Self-Validating Principle: The successful formation of the thiazole ring generates one equivalent of water and one equivalent of HCl. In absolute ethanol, the product will auto-precipitate as the hydrochloride salt, providing an immediate visual confirmation of reaction progress[1].

Step-by-Step Procedure:

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.27 g (10 mmol) of 1,3-dichloroacetone in 10 mL of absolute ethanol. Expert Insight: 1,3-dichloroacetone is a severe lachrymator and skin irritant; handle exclusively inside a certified fume hood.

  • Addition: Dissolve 0.61 g (10 mmol) of thioformamide in 5 mL of absolute ethanol. Add this solution dropwise to the reaction flask over 15 minutes at room temperature.

  • Cyclocondensation: Stir the resulting mixture at room temperature for 24 hours. Causality: Maintaining room temperature prevents the thermal degradation and polymerization of the highly reactive 1,3-dichloroacetone before S-alkylation can occur.

  • Precipitation & Isolation: Transfer the flask to a 5 °C refrigerator for 12 hours to maximize the precipitation of the hydrochloride salt[4].

  • Filtration: Collect the resulting white to light-brown crystalline solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold absolute ethanol (2 × 5 mL) and dry under high vacuum to afford 4-(chloromethyl)thiazole hydrochloride.

Stage 2: SN2 Amination to 4-(Morpholinomethyl)thiazole

Self-Validating Principle: The consumption of the UV-active starting material and the appearance of a more polar, ninhydrin-active spot on TLC (Hexane:EtOAc 1:1) confirms the successful substitution of the chloride by morpholine.

Step-by-Step Procedure:

  • Free-Basing & Suspension: In a 100 mL round-bottom flask, suspend 1.70 g (10 mmol) of the 4-(chloromethyl)thiazole hydrochloride intermediate in 20 mL of anhydrous acetonitrile. Add 3.45 g (25 mmol) of finely powdered anhydrous K₂CO₃. Causality: K₂CO₃ is chosen over NaOH to prevent the competitive hydrolysis of the chloromethyl group into a hydroxymethyl byproduct.

  • Nucleophilic Addition: Add 1.05 g (12 mmol) of morpholine dropwise to the vigorously stirring suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4 to 6 hours. Monitor the reaction via TLC until the complete disappearance of the chloromethyl intermediate[5].

  • Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the inorganic salts (KCl and unreacted K₂CO₃). Wash the filter cake with an additional 10 mL of acetonitrile.

  • Concentration & Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in 30 mL of ethyl acetate and wash with distilled water (2 × 15 mL) and brine (15 mL).

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude 4-(morpholinomethyl)thiazole can be purified via silica gel flash chromatography (eluent: gradient of Hexane/EtOAc) to yield the pure target compound.

References

  • Benchchem Technical Support Team. "An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)
  • Benchchem Technical Support Team. "Spectroscopic and Synthetic Profile of 4-(Chloromethyl)thiazole Hydrochloride: A Technical Guide." Benchchem.
  • Benchchem Technical Support Team. "An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: A Key Synthetic Building Block." Benchchem.
  • Nefzi, Adel. "Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides.
  • National Institutes of Health (NIH). "N-terminus 4-Chloromethyl Thiazole Peptide as a Macrocyclization Tool in the Synthesis of Cyclic Peptides." PMC.

Sources

Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of Morpholinomethyl Thiazoles

Introduction: Accelerating Drug Discovery with Microwave-Assisted Synthesis of Bioactive Thiazoles Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Drug Discovery with Microwave-Assisted Synthesis of Bioactive Thiazoles

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a morpholinomethyl group onto the thiazole scaffold can further enhance the pharmacological profile of these molecules. Traditional synthetic methods for preparing these compounds often involve lengthy reaction times, harsh conditions, and low yields. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages such as dramatic rate enhancements, improved yields, and milder reaction conditions, all of which are critical for the rapid generation of compound libraries in drug discovery.[1] This application note provides a detailed guide for the efficient, microwave-assisted synthesis of morpholinomethyl thiazoles, tailored for researchers, scientists, and professionals in drug development.

The protocols herein leverage the principles of green chemistry by minimizing reaction times and potentially reducing solvent usage. We will explore a two-step synthetic pathway: the initial formation of a 2-aminothiazole nucleus via the Hantzsch thiazole synthesis, followed by the introduction of the morpholinomethyl moiety through a Mannich reaction, both optimized for microwave irradiation.

The Synthetic Strategy: A Two-Pronged Microwave-Assisted Approach

Our synthetic approach is a two-step process, with each step being amenable to microwave acceleration. This modular approach allows for the synthesis of a variety of morpholinomethyl thiazoles by changing the starting materials in the initial Hantzsch synthesis.

cluster_0 Step 1: Microwave-Assisted Hantzsch Thiazole Synthesis cluster_1 Step 2: Microwave-Assisted Mannich Reaction A α-Haloketone C 2-Aminothiazole Derivative A->C B Thiourea B->C D 2-Aminothiazole Derivative C->D Intermediate Product G Morpholinomethyl Thiazole D->G E Morpholine E->G F Formaldehyde F->G

Figure 1: Overall synthetic workflow.

Part 1: Microwave-Assisted Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring. The reaction involves the condensation of an α-haloketone with a thiourea. Microwave irradiation dramatically accelerates this reaction, reducing reaction times from hours to mere minutes.[1][2]

Mechanism of the Hantzsch Thiazole Synthesis:

The reaction proceeds through a series of nucleophilic attack and cyclization steps, which are significantly enhanced by the rapid and uniform heating provided by microwaves.

reagents α-Haloketone + Thiourea intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration

Figure 2: Hantzsch thiazole synthesis mechanism.

Protocol 1: Microwave-Assisted Synthesis of 2-Amino-4-phenylthiazole

This protocol describes the synthesis of a model 2-aminothiazole, which can serve as a scaffold for the subsequent Mannich reaction.

Materials:

  • 2-Bromoacetophenone (1 mmol, 199 mg)

  • Thiourea (1.1 mmol, 84 mg)

  • Ethanol (3 mL)

  • 10 mL microwave reactor vial with a stir bar

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, combine 2-bromoacetophenone (1 mmol), thiourea (1.1 mmol), and ethanol (3 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120°C for 5-10 minutes with a power of 150 W.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the vial to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

Expected Results:

This protocol typically yields 2-amino-4-phenylthiazole as a crystalline solid with yields ranging from 85-95%.

ParameterConventional HeatingMicrowave-Assisted
Reaction Time 4-8 hours5-10 minutes
Temperature Reflux (approx. 78°C)120°C
Yield 60-75%85-95%
Solvent EthanolEthanol

Table 1: Comparison of conventional vs. microwave-assisted Hantzsch synthesis.

Part 2: Microwave-Assisted Mannich Reaction for Morpholinomethylation

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. In our case, the 2-aminothiazole (or another position on the thiazole ring with an active hydrogen) will react with formaldehyde and morpholine to yield the desired morpholinomethyl thiazole. Microwave irradiation can significantly shorten the reaction times for this transformation, often under solvent-free or aqueous conditions.[3]

Mechanism of the Mannich Reaction:

The reaction proceeds via the formation of an Eschenmoser-like salt (iminium ion) from morpholine and formaldehyde, which then undergoes electrophilic substitution with the thiazole ring.

reagents Morpholine + Formaldehyde iminium Iminium Ion Intermediate reagents->iminium Formation of Eschenmoser-like salt product Morpholinomethyl Thiazole iminium->product thiazole 2-Aminothiazole thiazole->product Electrophilic Attack by Iminium Ion

Figure 3: Mannich reaction mechanism.

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-5-(morpholinomethyl)thiazole

This protocol details the functionalization of the synthesized 2-aminothiazole with a morpholinomethyl group.

Materials:

  • 2-Amino-4-phenylthiazole (1 mmol, 176 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Formaldehyde (37% in water, 1.5 mmol, 113 µL)

  • Ethanol (2 mL)

  • 10 mL microwave reactor vial with a stir bar

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, add 2-amino-4-phenylthiazole (1 mmol), ethanol (2 mL), and a stir bar.

  • To this suspension, add morpholine (1.2 mmol) followed by the aqueous formaldehyde solution (1.5 mmol).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 100°C for 15-20 minutes with a power of 100 W.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction vial to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Expected Results:

The Mannich reaction under microwave irradiation is expected to provide the desired morpholinomethyl thiazole in good to excellent yields (70-90%) in a significantly reduced reaction time compared to conventional methods.

ParameterConventional HeatingMicrowave-Assisted
Reaction Time 6-12 hours15-20 minutes
Temperature Reflux (approx. 78°C)100°C
Yield 50-70%70-90%
Solvent EthanolEthanol

Table 2: Comparison of conventional vs. microwave-assisted Mannich reaction.

Purification and Characterization

Purification:

  • Recrystallization: For crystalline products, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is often sufficient to obtain a pure product.

  • Column Chromatography: For non-crystalline products or to remove closely related impurities, column chromatography on silica gel is the method of choice. A typical eluent system would be a mixture of ethyl acetate and hexane, with the polarity adjusted based on the TLC analysis.

Characterization:

The structure and purity of the synthesized morpholinomethyl thiazoles should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point: To determine the melting point of the synthesized compound and compare it with literature values if available.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups. Expect to see peaks corresponding to N-H stretching (for the amino group), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (thiazole ring), and C-O-C stretching (morpholine ring).[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the molecule.

    • ¹H NMR: Expect to see signals for the aromatic protons of the phenyl group, the thiazole ring proton, the methylene protons of the morpholinomethyl group (typically two triplets for the morpholine ring and a singlet for the methylene bridge), and the amino protons.[4]

    • ¹³C NMR: Expect to see signals for the carbons of the phenyl ring, the thiazole ring, and the morpholinomethyl group.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[5]

Safety Precautions

  • Microwave synthesis should be carried out in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens should never be used.

  • Always use sealed microwave vials that are appropriate for the solvent and temperature being used.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • Formaldehyde is a known carcinogen and should be handled with extreme care.

Conclusion

Microwave-assisted synthesis offers a rapid, efficient, and often higher-yielding alternative to conventional methods for the preparation of morpholinomethyl thiazoles. The protocols outlined in this application note provide a robust starting point for researchers to synthesize a diverse library of these potentially bioactive molecules. The significant reduction in reaction times can dramatically accelerate the drug discovery and development process.

References

  • Büyükkidan, B., et al. (2021). Microwave assisted solvent-free mannich bases: synthesis, characterization and effects of these. Macedonian Journal of Chemistry and Chemical Engineering, 40(1), 51-56.
  • Gomha, S. M., et al. (2017). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. Chemistry Central Journal, 11(1), 2-13.
  • Karegoudar, P., et al. (2008). Synthesis of some novel 2,4-disubstituted thiazoles as possible antimicrobial agents. European Journal of Medicinal Chemistry, 43(2), 261-267.
  • Macías-Benítez, P., et al. (2024). Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2-a]pyridines, and Other Heterocycles from Alcohols. The Journal of Organic Chemistry, 89(7), 4628-4645.
  • Mohan, P. S., et al. (2005). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 46(43), 7379-7381.
  • Rostamizadeh, S., et al. (2012). A new mild base-catalyzed Mannich reaction of hetero-arylamines in water: highly efficient stereoselective synthesis of β-aminoketones under microwave heating. Organic & Biomolecular Chemistry, 10(4), 846-852.
  • Mali, D. R., et al. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology, 24(11), 208-222.
  • Ezhilarasi, M. R., et al. (2016). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 205-212.
  • Shelke, G. M., et al. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26(03), 404-407.
  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.
  • Al-Masoudi, N. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1769.
  • Gomha, S. M., et al. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 26(14), 4235.
  • Sardasht, M. T. (2024). SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. EPU Academic Staff, 38(6), 1829-1844.
  • Waris, M., et al. (2024). Synthesis and cytotoxic studies of N-heterocyclic Mannich Bases. Journal of Chemical Health Risks.
  • Al-Obaidi, A. M. J., et al. (2025). Synthesis, Characterization, Molecular Docking, and Antimicrobial Evaluation of New Acetylenic Mannich Bases of Isatin–Thiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences, 34(1).
  • Khan, I., et al. (2025). Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. Molecules, 30(5), 1234.
  • Silva, A. M. S., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(20), 6263.
  • Al-Amiery, A. A., et al. (2016). Efficient synthesis and antimicrobial evaluation of some Mannich bases from 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones. Chemistry Central Journal, 10(1), 1-8.
  • Selvam, T. P., et al. (2024). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 29(21), 5001.
  • Al-Ghorbani, M., et al. (2023).
  • Singh, P., et al. (2016). Microwave Promoted Synthesis of Functionalized 2-Aminothiazoles. Letters in Organic Chemistry, 13(5), 356-361.
  • Ali, H. E. A., et al. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Al-Adhami, K. J., et al. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 15(4), 435-442.

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Method

Preparation of 4-(Chloromethyl)thiazole Precursors for Morpholine Substitution: A Comprehensive Application Note

Executive Summary & Strategic Rationale The thiazole-4-ylmethyl moiety is a privileged pharmacophore found in numerous FDA-approved drugs, including the pharmacokinetic enhancers ritonavir and cobicistat, as well as vari...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The thiazole-4-ylmethyl moiety is a privileged pharmacophore found in numerous FDA-approved drugs, including the pharmacokinetic enhancers ritonavir and cobicistat, as well as various targeted kinase inhibitors. The introduction of this moiety is predominantly achieved through the nucleophilic aliphatic substitution ( SN​2 ) of 4-(chloromethyl)thiazole with secondary amines such as morpholine.

However, handling 4-(chloromethyl)thiazole presents a significant synthetic challenge. The free base is notoriously unstable; the basic thiazole nitrogen of one molecule readily attacks the highly electrophilic chloromethyl group of another, leading to rapid, irreversible dimerization or polymerization. To circumvent this, the precursor must be synthesized, isolated, and stored as a hydrochloride salt[1]. This application note details the causality-driven protocols for constructing the thiazole core via the Hantzsch synthesis and its subsequent controlled functionalization with morpholine.

Mechanistic Insights & Causality

The Hantzsch Thiazole Synthesis

The most direct route to 4-(chloromethyl)thiazole utilizes the Hantzsch cyclocondensation between 1,3-dichloroacetone and thioformamide[1].

  • Causality of Reagent Selection: 1,3-dichloroacetone provides the necessary three-carbon backbone with two distinct electrophilic sites. Thioformamide acts as the N−C−S donor.

  • Reaction Dynamics: The sulfur atom of thioformamide, being highly nucleophilic, first attacks the α -carbon of 1,3-dichloroacetone. Subsequent intramolecular attack by the nitrogen onto the carbonyl carbon forms the five-membered ring. Dehydration yields the aromatic thiazole system.

  • Self-Validating Salt Formation: As the reaction proceeds in absolute ethanol, the generated hydrogen chloride (from the initial substitution) immediately protonates the thiazole nitrogen. This prevents self-alkylation and causes the resulting 4-(chloromethyl)thiazole hydrochloride to precipitate directly from the reaction mixture, providing a visual endpoint and driving the equilibrium forward[1].

Morpholine Substitution ( SN​2 )

The conversion of 4-(chloromethyl)thiazole hydrochloride to 4-(morpholinomethyl)thiazole requires careful base management[2].

  • Causality of Base Addition: A base (such as Cs2​CO3​ , N,N-diisopropylethylamine (DIEA), or an excess of morpholine) is required to neutralize the hydrochloride salt, liberating the reactive free base in situ.

  • Kinetic Control: Because the free base is prone to self-alkylation, the nucleophile (morpholine) must be present in excess or added concurrently with the base. Morpholine, being a stronger and less sterically hindered nucleophile than the thiazole nitrogen, outcompetes the self-alkylation pathway, ensuring high yields of the desired 4-(morpholinomethyl)thiazole[3].

Process Workflows & Pathway Visualizations

SyntheticWorkflow A 1,3-Dichloroacetone + Thioformamide B Hantzsch Cyclocondensation (EtOH, 25-50°C) A->B C 4-(Chloromethyl)thiazole Hydrochloride B->C Crystallization & Filtration D S_N2 Substitution (+ Morpholine, Base, DMF) C->D In Situ Free-Basing E 4-(Morpholinomethyl)thiazole D->E Aqueous Workup

Fig 1: Two-step synthetic workflow from 1,3-dichloroacetone to 4-(morpholinomethyl)thiazole.

ReactionMechanism N1 Step 1: Nucleophilic Attack Thioamide S attacks α-carbon of 1,3-dichloroacetone N2 Step 2: Cyclization & Dehydration Nitrogen attacks carbonyl, followed by loss of H2O N1->N2 N3 Step 3: Salt Stabilization HCl traps basic thiazole N, preventing self-alkylation N2->N3 N4 Step 4: S_N2 Morpholine Attack Morpholine displaces the reactive allylic-like chloride N3->N4

Fig 2: Mechanistic causality linking Hantzsch cyclization to subsequent S_N2 substitution.

Experimental Protocols

Protocol A: Synthesis of 4-(Chloromethyl)thiazole Hydrochloride

Self-Validating Indicator: The transition from a clear solution to a thick crystalline suspension indicates successful salt formation.

Materials:

  • 1,3-Dichloroacetone (1.0 eq.)

  • Thioformamide (1.0 eq.)

  • Absolute Ethanol (3-4 mL per gram of starting material)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-dichloroacetone (1.0 eq.) in absolute ethanol at room temperature[1]. Caution: 1,3-dichloroacetone is a severe lachrymator; handle exclusively in a fume hood.

  • Addition: Slowly add thioformamide (1.0 eq.) to the stirred solution. The reaction is mildly exothermic.

  • Cyclocondensation: Stir the reaction mixture at room temperature for 12 hours, or gently heat to 50 °C for 4 hours to accelerate dehydration[4].

  • Precipitation: Upon completion, the product will spontaneously precipitate as the hydrochloride salt. To maximize yield, cool the reaction vessel to 5 °C in an ice bath for 2 hours[1].

  • Isolation: Collect the crystalline product via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold ethanol to remove unreacted starting materials and colored impurities[1].

  • Drying: Dry the solid under high vacuum to afford 4-(chloromethyl)thiazole hydrochloride as an off-white to light brown powder.

Protocol B: Synthesis of 4-(Morpholinomethyl)thiazole

Self-Validating Indicator: The formation of a fine white precipitate (e.g., CsCl or amine hydrochloride salts) during the reaction confirms the displacement of the chloride leaving group.

Materials:

  • 4-(Chloromethyl)thiazole hydrochloride (1.0 eq.)

  • Morpholine (1.2 - 1.5 eq.)

  • Base: Cs2​CO3​ (2.0 eq.) or DIEA (2.5 eq.)

  • Solvent: Anhydrous DMF or Acetonitrile

  • Catalyst (Optional): Potassium Iodide (KI, 0.1 eq.) to facilitate the Finkelstein reaction, converting the chloride to a more reactive iodide in situ[2].

Step-by-Step Procedure:

  • Activation: Suspend 4-(chloromethyl)thiazole hydrochloride (1.0 eq.) in anhydrous DMF (approx. 5 mL per gram).

  • Base Addition: Add the selected base (e.g., Cs2​CO3​ , 2.0 eq.) and KI (0.1 eq.) to the suspension[2]. Stir for 10 minutes at 25 °C to initiate the free-basing process.

  • Nucleophilic Attack: Add morpholine (1.2 eq.) dropwise to the mixture.

  • Heating: Elevate the temperature to 70 °C and stir for 2 to 4 hours[2]. Monitor the reaction via Thin Layer Chromatography (TLC) until the complete consumption of the thiazole precursor is observed.

  • Quenching & Extraction: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude 4-(morpholinomethyl)thiazole can be purified via silica gel column chromatography if necessary.

Quantitative Data & Analytical Characterization

To ensure the integrity of the synthesized intermediates, researchers must verify the physicochemical properties against established benchmarks[1][4].

Table 1: Physicochemical & Spectroscopic Properties of 4-(Chloromethyl)thiazole Hydrochloride

ParameterValue / DescriptionDiagnostic Significance
Molecular Weight 170.06 g/mol Confirms the hydrochloride salt form (Free base = 133.60 g/mol ).
Appearance White to light brown crystalline solidVisual indicator of purity; dark brown indicates degradation[1].
Melting Point 186 - 192 °C (Decomposes)Validates crystalline integrity[1].
1 H NMR (DMSO- d6​ ) δ ~9.1 (s, 1H), ~7.8 (s, 1H), ~4.9 (s, 2H)The singlet at ~4.9 ppm confirms the intact −CH2​Cl group[4].
13 C NMR (DMSO- d6​ ) δ ~155, ~148, ~125, ~40The peak at ~40 ppm corresponds to the chloromethyl carbon[4].

Table 2: Reaction Parameters for Morpholine Substitution

Reagent / ConditionOptimal RangeMechanistic Purpose
Morpholine Stoichiometry 1.2 - 1.5 EquivalentsEnsures complete conversion while preventing dialkylation.
Base ( Cs2​CO3​ / DIEA) 2.0 - 2.5 EquivalentsNeutralizes the HCl salt of the starting material and the HCl generated during the SN​2 process[2].
Temperature 25 °C to 70 °CBalances reaction kinetics with the thermal stability of the thiazole ring[2].

References

  • Quaternisation of pyridines with 2-methyl- and 2-amino-4-(chloromethyl)thiazoles KTU ePubl URL:[Link]

  • WO2024081748A2 - Inhibitors of solute carrier family 6a member 19 (slc6a19)

Sources

Application

Application Note: Solvent Selection and Crystallization Protocols for 4-(Morpholinomethyl)thiazole

Executive Summary 4-(morpholinomethyl)thiazole and its ester derivatives (e.g., ethyl 4-(morpholinomethyl)thiazole-2-carboxylate) are critical heterocyclic building blocks utilized in the synthesis of advanced active pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(morpholinomethyl)thiazole and its ester derivatives (e.g., ethyl 4-(morpholinomethyl)thiazole-2-carboxylate) are critical heterocyclic building blocks utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including arylmethoxy isoindoline derivatives for oncology[1]. Isolating these intermediates with high polymorphic purity and an optimal crystal habit is paramount for downstream coupling reactions. This application note details the thermodynamic and kinetic principles governing the solvent selection and crystallization of 4-(morpholinomethyl)thiazole, providing robust, self-validating protocols for both cooling and anti-solvent crystallization.

Physicochemical Profiling & Mechanistic Causality

The structural duality of 4-(morpholinomethyl)thiazole presents unique solvation dynamics that must be mapped before designing a crystallization process.

  • Morpholine Moiety (pKa ~8.3): Acts as a strong hydrogen-bond acceptor and a moderate base. It interacts favorably with protic solvents (e.g., alcohols) but is highly prone to forming solvated crystal lattices (e.g., methanolates or hydrates) if the solvent activity is not strictly controlled[2].

  • Thiazole Ring (pKa ~2.5): A weak base that participates in π−π stacking and dipole-dipole interactions. It exhibits high solubility in polar aprotic solvents like Tetrahydrofuran (THF) and Ethyl Acetate (EtOAc)[3].

  • Upstream Process Integration: The synthesis of this molecule often involves the reduction of thiazole-2-carboxylates using Diisobutylaluminium hydride (DIBAL-H) in THF. The subsequent workup requires Rochelle's salt to break aluminum emulsions, leaving the product in an EtOAc/THF organic phase[1]. Therefore, designing a crystallization process that utilizes EtOAc as a primary solvent, or transitions smoothly via solvent swap into an alcohol/water system, is highly advantageous.

Solvent Selection Matrix

Quantitative solubility screening is the foundation of a self-validating crystallization system. The table below summarizes the optimal solvent classes based on dielectric constant ( ϵ ), hydrogen-bonding capacity, and their mechanistic role in the crystallization of thiazole derivatives.

Solvent ClassificationSolvent NameDielectric Constant ( ϵ )Mechanistic Role & CausalityRisk Profile
Primary (Protic) Methanol (MeOH)32.7Excellent solubility via H-bonding with morpholine oxygen. Ideal for anti-solvent systems.High risk of forming methanolate solvates at low temperatures (<313 K).
Primary (Aprotic) Ethyl Acetate (EtOAc)6.02Moderate solubility via dipole interactions with the thiazole ring. Ideal for cooling crystallization.Low risk of solvate formation; integrates well with upstream DIBAL-H workups.
Anti-Solvent (Polar) Water ( H2​O )80.1Rapidly decreases solubility of the lipophilic backbone.High risk of metastable hydrate (BH form) kinetic trapping if addition is too fast[4].
Anti-Solvent (Non-Polar) Heptane1.92Disrupts the aprotic solvation shell without introducing H-bond donors.Prone to oiling out (liquid-liquid phase separation) if supersaturation is too high.

Experimental Workflows & Protocols

The following workflow illustrates the critical control points required to isolate the stable, unsolvated polymorph of 4-(morpholinomethyl)thiazole.

Workflow A 1. Dissolution in Primary Solvent (e.g., EtOAc or MeOH) B 2. Polish Filtration (Remove insoluble impurities) A->B C 3. Thermal Equilibration (Set to 323 K - 333 K) B->C D 4. Anti-Solvent Dosing (Water or Heptane) C->D Critical Control: Addition Rate E 5. Controlled Cooling (0.1 - 0.2 K/min) D->E Cloud Point Reached F 6. Crystal Aging / Ostwald Ripening (Hold for 2-4 hours) E->F G 7. Isolation & Vacuum Drying (Pure Thiazole Derivative) F->G

Figure 1: Standardized workflow for the anti-solvent and cooling crystallization of thiazole derivatives.

Protocol A: Cooling Crystallization (Ethyl Acetate / Heptane System)

Objective: Maximize chemical purity and yield large, easily filterable crystals while avoiding hydrate formation. Causality: EtOAc dissolves the compound well at reflux, while heptane disrupts the solvation shell without introducing hydrogen-bond donors, completely bypassing the risk of hydrate or methanolate solvate formation.

  • Dissolution: Suspend crude 4-(morpholinomethyl)thiazole in 5 volumes (v/w) of EtOAc. Heat the jacketed reactor to 348 K (75°C) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallizer to remove particulate impurities.

  • Anti-Solvent Dosing: At 348 K, dose in 2 volumes of Heptane at a rate of 0.1 vol/min.

    • Self-Validation Checkpoint: The solution should remain clear. If turbidity occurs, hold the temperature and wait for dissolution, confirming the system is not prematurely supersaturated.

  • Cooling Profile: Induce supersaturation by cooling the reactor from 348 K to 283 K (10°C) at a linear, controlled rate of 0.2 K/min.

  • Aging and Isolation: Hold the slurry at 283 K for 2 hours to allow Ostwald ripening (smaller, kinetically formed crystals dissolve and redeposit onto larger, thermodynamically stable crystals). Filter and wash with 1 volume of cold EtOAc/Heptane (1:1).

Protocol B: Anti-Solvent Crystallization (Methanol / Water System)

Objective: High-yield recovery from polar reaction streams while strictly controlling polymorphism. Causality: Water is a powerful anti-solvent for the lipophilic morpholine-thiazole system. However, rapid addition creates localized zones of high supersaturation, leading to the kinetic precipitation of metastable hydrates[4]. Slow addition at elevated temperatures ensures the system stays within the metastable zone, favoring the stable unsolvated form[2].

  • Dissolution: Dissolve the API in 4 volumes of Methanol at 333 K (60°C).

  • Thermal Equilibration: Maintain the temperature strictly at 333 K. Causality: Crystallization of thiazole derivatives at lower temperatures (e.g., 313 K) thermodynamically favors the precipitation of methanolate solvates (Form D)[2].

  • Controlled Anti-Solvent Addition: Dose Water (6 volumes total) into the reactor using a gravimetric dosing pump at a strict rate of 0.05 vol/min.

    • Self-Validation Checkpoint (Cloud Point): Monitor via in-line Focused Beam Reflectance Measurement (FBRM) or turbidity probe. Once the cloud point is reached (typically around 1.5 volumes of water), pause dosing for 30 minutes . If the turbidity clears upon a temporary 5 K temperature increase, the system is verified to be operating safely within the metastable zone limit (thermodynamic control).

  • Desupersaturation: Resume water dosing at 0.1 vol/min until complete. Cool to 293 K (20°C) at 0.1 K/min. Filter and dry under vacuum at 313 K to ensure any residual surface moisture is removed without inducing thermal degradation.

Polymorphism and Solvate Control

Research on structurally analogous thiazole derivatives demonstrates that temperature and anti-solvent addition rates are the absolute dictators of polymorphic outcomes[2][4].

  • Kinetic vs. Thermodynamic Control: High initial concentrations and rapid water addition create localized supersaturation spikes. This kinetically traps the molecule into a metastable hydrate lattice (often denoted as the BH form in thiazole literature)[4].

  • Temperature-Dependent Stability: With a decrease in temperature to 313 K, solvated forms (e.g., methanolates) become significantly more stable than unsolvated forms, accelerating their preferential crystallization[2]. Therefore, maintaining a high nucleation temperature (>333 K) is a mandatory parameter for isolating the stable, unsolvated polymorph.

Polymorphism Sol Supersaturated Thiazole Solution Meta Metastable Hydrate (Kinetic Trap) Sol->Meta Fast Anti-Solvent Addition Stable Unsolvated Crystal (Thermodynamic Stable) Sol->Stable Slow Addition & High Temp (>333 K) Solvate Methanolate Solvate (Low Temp Trap) Sol->Solvate Low Temp (<313 K) in MeOH Meta->Stable Solvent-Mediated Phase Transition Solvate->Stable Thermal Desolvation

Figure 2: Thermodynamic vs. kinetic pathways in thiazole-derivative polymorphic crystallization.

References

  • [2] Kitamura, M., et al. "Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs." ResearchGate. Available at:

  • [4] Kitamura, M., et al. "Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations." ResearchGate. Available at:

  • [3] Gomha, S. M., et al. "New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking." PMC / NIH. Available at:

  • [1] Google Patents. "WO2011100380A1 - Arylmethoxy isoindoline derivatives and compositions comprising and methods of using the same." Available at:

Sources

Method

Green chemistry methods for thiazole-morpholine hybrid synthesis

Application Note: Green Chemistry Methodologies for the Synthesis of Thiazole-Morpholine Hybrids Strategic Context & Executive Summary The fusion of thiazole and morpholine rings yields privileged hybrid scaffolds that a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Chemistry Methodologies for the Synthesis of Thiazole-Morpholine Hybrids

Strategic Context & Executive Summary

The fusion of thiazole and morpholine rings yields privileged hybrid scaffolds that are critical in modern drug discovery. These derivatives exhibit potent pharmacological profiles, most notably acting as selective inhibitors of Carbonic Anhydrase II (CA-II) for glaucoma therapy and demonstrating broad-spectrum antimicrobial activity[1].

Historically, the construction of the thiazole core via the Hantzsch cyclocondensation relied heavily on volatile organic compounds (VOCs) like toluene and dimethylformamide (DMF), coupled with prolonged thermal refluxing. These conventional methods suffer from poor atom economy, high energy consumption, and significant hazardous waste generation. As a Senior Application Scientist, I have designed this technical guide to transition your workflows toward sustainable, green chemistry protocols. By leveraging microwave irradiation, acoustic cavitation (ultrasound), and recyclable ionic liquids, we can drastically reduce reaction times from hours to minutes while simultaneously improving yields and product purity.

Mechanistic Causality: Why Green Activation Outperforms Thermal Reflux

To optimize a reaction, one must understand the physical chemistry driving it. Green synthesis is not merely about replacing solvents; it is about altering the energy delivery mechanisms to lower activation barriers.

  • Microwave-Assisted Synthesis (MAS): Conventional conductive heating relies on convection currents, which are slow and limited by the thermal conductivity of the vessel. Microwave irradiation, however, directly couples with the dipole moments of polar intermediates (e.g., thiosemicarbazones) and green solvents. This dielectric heating causes rapid molecular oscillation and localized superheating, directly transferring kinetic energy to the reactants and bypassing thermal lag[2].

  • Ultrasound-Mediated Cavitation: Sonochemistry utilizes high-frequency sound waves (45–70 kHz) to create acoustic cavitation—the continuous formation, growth, and implosive collapse of microbubbles in a liquid medium. These implosions generate localized "hot spots" with extreme temperatures and pressures. This mechanical energy shatters the phase boundaries in aqueous suspensions, facilitating rapid mass transfer and accelerating the nucleophilic attack of the thioamide sulfur onto the α -carbon of the haloketone[3].

  • Ionic Liquids (ILs) as Dual-Role Media: Room-temperature ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), act as both a solvent and an inherent catalyst. Their tunable polarity stabilizes the charged transition states during the dehydration of the intermediate hydroxythiazoline, driving the cyclization forward. Furthermore, their negligible vapor pressure prevents atmospheric VOC emissions[4].

Pathway Start Starting Materials (α-haloketone + Morpholine-thiosemicarbazone) Activation Green Activation (Microwave / Ultrasound) Start->Activation Subjected to Solvent Green Solvent System (Aqueous TBAB / [bmim]Br) Activation->Solvent In presence of Reaction Nucleophilic Attack & Cyclocondensation Solvent->Reaction Facilitates Product Thiazole-Morpholine Hybrid (Target Scaffold) Reaction->Product Yields Recycle Solvent/Catalyst Recovery & Recycling Product->Recycle Post-Extraction Recycle->Solvent Closed Loop

Workflow of green activation and closed-loop solvent recycling in hybrid synthesis.

Quantitative Method Comparison

The transition to green methodologies yields measurable improvements across all critical synthetic parameters. The table below summarizes the empirical advantages of non-conventional activation over traditional reflux.

Synthetic MethodologySolvent SystemCatalystTemp (°C)TimeAvg. Yield (%)Environmental Factor (E-Factor)
Conventional Hantzsch Toluene / DMFAcidic (HCl)110 (Reflux)6–12 h50–65High (>20)
Microwave-Assisted Water / Ethanol (1:1)TBAB (10 mol%)90–1005–15 min85–95Low (<5)
Ultrasound-Mediated Water / Solvent-FreeNone25–5015–30 min80–90Low (<5)
Ionic Liquid-Mediated [bmim]BrNone (IL acts as catalyst)5020–40 min76–97Very Low (<2)

Detailed Experimental Protocols

The following protocols are engineered to be self-validating systems. A protocol is only as robust as its built-in quality control mechanisms.

Protocol A: Microwave-Assisted Aqueous Synthesis

This method utilizes tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst to bridge the hydrophobic organic reagents and the aqueous medium, maximizing collision frequency under microwave irradiation.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave-transparent quartz vial, combine 1.0 mmol of the target α -bromoketone and 1.0 mmol of morpholine-4-carbothioamide (or corresponding morpholine-thiosemicarbazone).

  • Solvent & Catalyst Addition: Add 4 mL of a Water/Ethanol (1:1 v/v) mixture. Introduce 10 mol% (0.1 mmol) of TBAB.

  • Microwave Irradiation: Seal the vial and place it in a monomode microwave synthesizer. Program the reactor to 150 W, ramping to 90 °C, and hold for 10 minutes.

    • Self-Validation Checkpoint: Monitor the real-time power modulation of the microwave. As the polar starting materials are consumed and the less polar hybrid product precipitates, the dielectric loss tangent of the mixture drops. A measurable decrease in the required microwave power to maintain 90 °C confirms reaction progression.

  • Isolation: Cool the vessel rapidly to room temperature using compressed air. The target thiazole-morpholine hybrid will precipitate as a solid.

  • Purification: Filter the precipitate under a vacuum, wash with cold distilled water (3 x 5 mL) to remove TBAB, and recrystallize from hot ethanol.

Protocol B: Ultrasound-Mediated Synthesis in Recyclable Ionic Liquids

This protocol eliminates volatile solvents entirely by utilizing an ionic liquid that can be recycled for up to five consecutive runs without significant loss of catalytic activity.

Step-by-Step Methodology:

  • Reaction Assembly: In a 25 mL round-bottom flask, add 1.0 mmol of α -bromoketone and 1.0 mmol of morpholine-thiosemicarbazone to 2.0 mL of [bmim]Br.

  • Acoustic Cavitation: Submerge the flask in an ultrasonic bath operating at 45–70 kHz. Maintain the bath temperature at 50 °C and sonicate for 20–30 minutes.

  • Extraction & Phase Separation: Add 5 mL of ethyl acetate to the flask and stir gently.

    • Self-Validation Checkpoint:[bmim]Br is highly polar, while the cyclized thiazole-morpholine product is lipophilic. A successful reaction naturally induces a distinct biphasic separation upon the addition of ethyl acetate, providing immediate visual confirmation of conversion and ensuring the IL remains uncontaminated in the lower layer.

  • Recovery: Decant the upper ethyl acetate layer containing the product. Wash the remaining IL phase with an additional 2 mL of ethyl acetate.

  • IL Recycling: Dry the recovered [bmim]Br layer under a vacuum at 70 °C for 1 hour to remove residual moisture, rendering it ready for the next synthetic cycle. Evaporate the pooled ethyl acetate fractions to yield the pure hybrid product.

BioPathway Hybrid Thiazole-Morpholine Derivative Target Carbonic Anhydrase II (CA-II) Enzyme Hybrid->Target Targets Inhibition Active Site Binding (Zn2+ Coordination) Target->Inhibition Induces Effect Decreased Aqueous Humor Secretion Inhibition->Effect Leads to Outcome Glaucoma Therapeutic Efficacy Effect->Outcome Clinical Result

Mechanism of action for thiazole-morpholine hybrids targeting Carbonic Anhydrase II.

Conclusion

By shifting from traditional reflux methods to microwave and ultrasound-assisted protocols, researchers can synthesize highly valuable thiazole-morpholine hybrids with unprecedented efficiency. The integration of aqueous phase-transfer catalysis or ionic liquids like [bmim]Br not only aligns with the core principles of green chemistry but also streamlines downstream purification, ultimately accelerating the drug development pipeline.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion in thiazole cyclization reactions

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for researchers and drug development professionals experiencing stalled reactions, low yields, or incomplete conversion during th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for researchers and drug development professionals experiencing stalled reactions, low yields, or incomplete conversion during thiazole cyclizations, specifically focusing on the classical and modified Hantzsch thiazole synthesis.

By understanding the kinetic bottlenecks and thermodynamic requirements of the cyclization pathway, you can systematically troubleshoot and optimize your reaction conditions.

Mechanistic Causality: Why Do Thiazole Cyclizations Stall?

The Hantzsch thiazole synthesis is a multi-step cascade reacting an α -haloketone with a thioamide or thiourea. Low conversion is rarely a failure of the initial step; rather, it is usually a kinetic stall later in the pathway. The reaction proceeds via three distinct phases:

  • SN​2 Nucleophilic Attack: The highly nucleophilic sulfur of the thioamide displaces the halide on the α -haloketone, forming an S -alkylated intermediate .

  • Intramolecular Cyclization: The thioamide nitrogen attacks the ketone carbonyl, forming a non-aromatic hydroxythiazoline intermediate .

  • Dehydration (Aromatization): The elimination of water drives the formation of the thermodynamically stable, aromatic thiazole ring.

The primary cause of low conversion is the failure to overcome the activation energy ( Ea​ ) required for the final dehydration step. Kinetic studies show that the activation energy for these cyclizations can range from 33 to 48 kJ/mol depending on the substrate . If the thermal energy is insufficient, or if the solvent system poorly solvates the leaving water molecule, the reaction stalls at the hydroxythiazoline intermediate.

Mechanism Reagents α-Haloketone + Thioamide SN2 S-Alkylated Intermediate Reagents->SN2 S_N2 Attack (Fast) Cyclized Hydroxythiazoline Intermediate SN2->Cyclized Cyclization (Moderate) Product Aromatic Thiazole + H₂O + HX Cyclized->Product Dehydration (High E_a Bottleneck)

Caption: Mechanistic pathway of the Hantzsch thiazole synthesis highlighting the dehydration bottleneck.

Troubleshooting FAQs

Q1: My LC-MS shows a major peak at[M+18] instead of my desired product mass. What is happening? A: You have successfully formed the hydroxythiazoline intermediate, but the final dehydration step has stalled . This is the most common cause of "low conversion" in thiazole synthesis. Solution: The dehydration requires energy. If you are running the reaction at room temperature, increase the temperature to 60–100°C. Alternatively, the addition of a mild acid catalyst (like catalytic HBr or silica-supported tungstosilicic acid) can protonate the hydroxyl group, turning it into a better leaving group ( H2​O ) and facilitating the elimination .

Q2: I am observing multiple spots on my TLC and a complex NMR spectrum. How do I improve regioselectivity and prevent side reactions? A: Side reactions typically occur due to either dehalogenation of the α -haloketone or the formation of isomeric impurities (e.g., 2-imino-2,3-dihydrothiazoles). This isomer formation is highly prevalent when using unsymmetrical α -haloketones or N -substituted thioamides under strictly acidic conditions . Solution: To suppress imino-isomer formation, maintain neutral or slightly basic conditions during the cyclization. If dehalogenation is the issue, ensure your reaction temperature does not exceed 70°C, as excessive heat promotes halogen loss before the SN​2 attack can occur .

Q3: How does my choice of solvent impact the cyclization yield? A: Solvent polarity and protic nature dictate the stabilization of the ionic intermediates and the solubility of the hydrohalide byproduct. While polar aprotic solvents (like DMF) accelerate the initial SN​2 attack, they often promote degradation byproducts at elevated temperatures. Protic solvents like Ethanol or Isopropanol (i-PrOH) offer the best balance: they solvate the ionic intermediates well and allow for smooth dehydration .

Quantitative Data: Solvent and Temperature Effects

The following table summarizes the causal relationship between reaction parameters and conversion rates for a standard Hantzsch cyclization :

Solvent SystemTemperature (°C)Observation / MechanismTypical Yield
Ethanol25°C (RT)Stalls at hydroxythiazoline intermediate (Insufficient Ea​ ).< 20%
Ethanol 60°C Optimal balance of reactivity and stability. Smooth dehydration. 72% - 85%
DMF80°CRapid initial attack, but promotes dehalogenation side reactions.45% - 50%
Solvent-Free (Grinding)AmbientHigh local concentration drives reaction; green chemistry approach.80% - 95%

Standardized Experimental Protocol: Optimized Hantzsch Cyclization

To ensure a self-validating system, the following protocol incorporates a temperature gradient to overcome the dehydration bottleneck and a specific basic workup to isolate the free-base thiazole from its hydrohalide salt .

Materials:

  • α -haloketone (1.0 equiv) - Must be fresh; degrades upon storage.

  • Thioamide / Thiourea (1.0 to 1.2 equiv)

  • Absolute Ethanol or Isopropanol (0.5 M concentration)

  • 5% Aqueous Sodium Carbonate ( Na2​CO3​ )

Step-by-Step Methodology:

  • Reaction Assembly: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thioamide (1.2 equiv) in absolute ethanol.

  • Electrophile Addition: Slowly add the α -haloketone (1.0 equiv) to the stirring solution at room temperature. Causality: Slow addition prevents thermal spikes that could lead to polymerization or dehalogenation.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60–70°C. Maintain this temperature for 2 to 4 hours. Causality: Heating provides the necessary activation energy to dehydrate the intermediate and aromatize the ring.

  • Reaction Monitoring: Monitor the reaction via TLC or LC-MS. Look for the disappearance of the starting materials and the transition of the [M+18] intermediate peak to the final product mass.

  • Quenching & Neutralization: Once complete, remove the flask from heat and allow it to cool to room temperature. The product currently exists as a soluble hydrohalide salt.

  • Precipitation Workup: Pour the cooled reaction mixture slowly into a beaker containing vigorously stirred 5% aqueous Na2​CO3​ (volume equal to 3x the reaction solvent). Causality: The weak base neutralizes the hydrohalide salt, generating the neutral, highly hydrophobic free-base thiazole, which instantly precipitates.

  • Isolation: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water to remove residual inorganic salts, and dry under a vacuum.

Workflow Start Combine Reagents in EtOH Heat Heat to 60-70°C (Overcome Dehydration E_a) Start->Heat Monitor Monitor by LC-MS Heat->Monitor Decision Is [M+18] Peak Present? Monitor->Decision Intervention Increase Temp or Add Acid Catalyst Decision->Intervention Yes (Stalled) Workup Cool & Pour into 5% Na₂CO₃ Decision->Workup No (Complete) Intervention->Monitor Product Filter Precipitated Pure Thiazole Workup->Product Neutralization

Caption: Experimental troubleshooting workflow for isolating pure thiazole derivatives.

References

  • ChemRxiv. Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. Retrieved from[Link]

  • Orient J Chem. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Retrieved from[Link]

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from[Link]

Optimization

Minimizing side reactions in 4-(morpholinomethyl)thiazole synthesis

Welcome to the Application Science Technical Support Center. This guide is engineered for researchers and process chemists optimizing the synthesis of 4-(morpholinomethyl)thiazole , a critical heterocyclic building block...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is engineered for researchers and process chemists optimizing the synthesis of 4-(morpholinomethyl)thiazole , a critical heterocyclic building block in drug discovery.

Because the thiazole ring and the morpholine moiety both present unique electronic and steric challenges, synthesizing this motif often leads to competing side reactions. Below, we dissect the two primary synthetic pathways—Nucleophilic Substitution and Reductive Amination—providing mechanistic troubleshooting, empirical data, and self-validating protocols to ensure high-yield, high-purity outcomes.

Synthetic Strategy & Troubleshooting Workflow

G Start Target Synthesis: 4-(morpholinomethyl)thiazole RouteA Pathway A: SN2 Alkylation 4-(chloromethyl)thiazole + Morpholine Start->RouteA RouteB Pathway B: Reductive Amination Thiazole-4-carboxaldehyde + Morpholine Start->RouteB SideA Side Reaction: Quaternary/Thiazolium Salt Formation RouteA->SideA SideB Side Reaction: Aldehyde Reduction to Alcohol RouteB->SideB FixA Optimization: Slow addition, 3-5 eq Morpholine, 0°C to RT, non-polar solvent SideA->FixA FixB Optimization: Pre-form iminium ion (2h), Use mild NaBH(OAc)3, AcOH catalyst SideB->FixB

Decision tree for 4-(morpholinomethyl)thiazole synthesis routes and side-reaction mitigation.

Module 1: Pathway A - Nucleophilic Substitution (SN2)

This pathway utilizes 4-(chloromethyl)thiazole hydrochloride and morpholine. While direct, the highly activated nature of the chloromethyl group makes it susceptible to over-alkylation[1].

FAQ & Mechanistic Troubleshooting

Q: My reaction mixture turns dark, and LC-MS shows a highly polar, water-soluble mass instead of my target. What is happening? A: You are observing competitive over-alkylation. The chloromethyl group on the thiazole ring is an exceptionally potent electrophile[1]. If the local concentration of this electrophile is too high, the newly formed product (a tertiary amine) or the nitrogen on the thiazole ring itself will act as a nucleophile, attacking unreacted 4-(chloromethyl)thiazole to form quaternary ammonium or thiazolium salts. Fix: Invert your addition sequence. Always add the electrophile dropwise to a large excess of the amine to ensure the secondary amine outcompetes the tertiary amine product.

Q: Can I use an inorganic base like K₂CO₃ to save on morpholine equivalents? A: It is not recommended for this specific substrate. Inorganic bases in polar aprotic solvents (like DMF) increase the nucleophilicity of the thiazole nitrogen, promoting thiazolium salt formation. Using excess morpholine as both the nucleophile and the base in a less polar solvent (like THF or DCM) suppresses this side reaction.

Quantitative Data: SN2 Condition Optimization
ElectrophileMorpholine Eq.Base AdditiveSolventMajor Side ProductIsolated Yield (%)
4-(chloromethyl)thiazole HCl1.0NoneEtOHQuaternary Salt< 20%
4-(chloromethyl)thiazole HCl1.2K₂CO₃ (2.0 eq)DMFThiazolium Salt45%
4-(chloromethyl)thiazole HCl3.0DIPEA (2.0 eq)DCMTrace82%
4-(chloromethyl)thiazole HCl 5.0 None (Morpholine acts as base) THF None 88%
Protocol 1: High-Yield SN2 Alkylation

This protocol is a self-validating system: the absence of a sticky, insoluble precipitate during the THF reaction confirms that quaternary salts are not forming.

  • Preparation: Dissolve morpholine (5.0 eq) in anhydrous THF under an inert N₂ atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

  • Controlled Electrophile Addition: Dissolve 4-(chloromethyl)thiazole hydrochloride (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise over 30–45 minutes to the morpholine solution.

    • Causality: Dropwise addition ensures the local concentration of morpholine remains in vast excess relative to the electrophile, kinetically favoring the desired mono-alkylation and preventing the formed tertiary amine from competing.

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours.

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The product should isolate as a clean, pale-yellow oil.

Module 2: Pathway B - Reductive Amination

This pathway condenses thiazole-4-carboxaldehyde with morpholine, followed by hydride reduction. It inherently avoids the over-alkylation issues of Pathway A but introduces the risk of premature aldehyde reduction[2].

FAQ & Mechanistic Troubleshooting

Q: My primary byproduct is thiazole-4-methanol. How do I prevent the reducing agent from attacking my starting material? A: Direct reduction of the aldehyde occurs when the reducing agent is too strong (e.g., NaBH₄) or is added before the iminium ion has fully formed. To prevent this, you must switch to a milder, sterically hindered reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃)[2][3]. The electron-withdrawing acetate groups stabilize the boron-hydride bond, making it highly selective for the more electrophilic protonated iminium ion over the neutral aldehyde[2].

Q: Why do I need to add acetic acid to the reaction? A: Morpholine is a secondary amine; therefore, it condenses with the aldehyde to form an iminium ion, not a neutral imine. Glacial acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to accelerate nucleophilic attack by morpholine, and subsequently stabilizing the highly reactive iminium intermediate for reduction[3].

Quantitative Data: Reducing Agent Selection Profile
Reducing AgentImine Pre-formationSolventAdditiveAldehyde ReductionTarget Yield (%)
NaBH₄0 h (One-pot)MeOHNoneHigh (> 40%)35%
NaBH₃CN2 hMeOHAcOH (pH ~5)Low (< 5%)78%
NaBH(OAc)₃ 2 h DCE AcOH (1.0 eq) Trace (< 1%) 92%
Protocol 2: Two-Stage Reductive Amination

This protocol is self-validating: the transition from a cloudy suspension to a clear solution upon the addition of NaOH during workup confirms the successful breakdown of stable boron-amine complexes.

  • Iminium Ion Formation: Combine thiazole-4-carboxaldehyde (1.0 eq) and morpholine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq).

    • Causality: Acetic acid is strictly required to drive the equilibrium toward the protonated iminium ion, which is the actual species susceptible to mild hydride reduction.

  • Pre-incubation: Stir the mixture at room temperature for 2 hours under N₂ to ensure complete consumption of the aldehyde.

  • Selective Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in small portions over 15 minutes.

    • Causality: NaBH(OAc)₃ is utilized because its steric bulk and electron-deficient nature prevent it from reducing any residual, unreacted aldehyde, ensuring high chemoselectivity[2].

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup & Validation: Quench the reaction carefully with 1N NaOH (aqueous) and stir vigorously for 30 minutes.

    • Causality: Borohydride reductions of amines often form stable boron-amine complexes that trap the product in the aqueous layer. The strong base hydrolyzes these complexes, releasing the free base tertiary amine into the organic phase. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

References

  • Organic Chemistry Portal - Amine synthesis by reductive amination.[3] URL:[Link]

  • Master Organic Chemistry - Reductive Amination, and How It Works.[2] URL:[Link]

Sources

Troubleshooting

Purification of 4-(morpholinomethyl)thiazole from reaction mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing downstream processing bottlenecks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing downstream processing bottlenecks. The purification of bis-basic, polar heterocycles like 4-(morpholinomethyl)thiazole requires a deep understanding of the molecule's physicochemical properties.

Typically synthesized via the nucleophilic substitution of 4-(chloromethyl)thiazole with morpholine, or via reductive amination, the resulting reaction mixture contains unreacted secondary amines, inorganic salts, and structurally similar byproducts[1]. If not handled correctly, this compound is prone to severe yield losses during aqueous workup and irreversible streaking during chromatography.

This guide provides field-proven troubleshooting strategies, validated protocols, and the mechanistic causality behind each step to ensure high-purity isolation.

Isolation & Purification Workflow

Workflow Rxn Reaction Mixture (Thiazole + Morpholine) AcidExt Acidic Quench & Extraction (pH 2) Rxn->AcidExt OrgWaste Organic Phase (Neutral Impurities) AcidExt->OrgWaste Discard AqPhase Aqueous Phase (Protonated Amines) AcidExt->AqPhase Retain BaseExt Basification & Extraction (pH > 10) AqPhase->BaseExt Add NaOH & DCM AqWaste Aqueous Phase (Salts + Excess Morpholine) BaseExt->AqWaste Discard CrudeOrg Organic Phase (Crude Product) BaseExt->CrudeOrg Retain Chromatography Amine-Functionalized Silica Chromatography CrudeOrg->Chromatography Load PureProd Pure 4-(morpholinomethyl)thiazole Chromatography->PureProd Elute (Hex/EtOAc)

Workflow for the isolation and purification of 4-(morpholinomethyl)thiazole.

Troubleshooting & FAQs

Q1: My 4-(morpholinomethyl)thiazole streaks severely on standard silica gel, resulting in poor recovery. How can I resolve this? Causality & Solution: The severe tailing is caused by the strong acid-base interaction between the basic morpholine nitrogen (pKa ~8.3) and the acidic Brønsted silanol groups (Si-OH) on the bare silica surface[2]. To overcome this, you have two options:

  • Stationary Phase Modification: Use amine-functionalized silica (e.g., aminopropyl-bonded silica). This covalently masks the acidic silanols, eliminating ionic interactions and allowing the use of standard normal-phase gradients (e.g., Hexane/Ethyl Acetate) without chlorinated solvents[3].

  • Mobile Phase Deactivation: If bare silica must be used, deactivate the column by adding 1-3% Triethylamine (TEA) to your mobile phase (e.g., DCM/MeOH/TEA). The TEA competitively binds to the silanol sites, allowing your target amine to elute[3].

Q2: How do I efficiently separate the target product from excess unreacted morpholine? Causality & Solution: Both the target molecule and morpholine are basic amines, making chromatographic separation difficult if they co-elute. However, morpholine is highly volatile (b.p. 128 °C) and infinitely miscible with water, whereas 4-(morpholinomethyl)thiazole is heavier and more lipophilic. Solution: Exploit the volatility difference. After a standard aqueous workup, concentrate the crude mixture under reduced pressure, then apply a high vacuum (e.g., <1 mbar) at 50-60 °C for 2-3 hours. The unreacted morpholine will distill off, leaving the crude thiazole derivative behind for final chromatographic polishing.

Q3: During liquid-liquid extraction, I am losing a significant amount of product in the aqueous phase. What is the optimal pH? Causality & Solution: 4-(morpholinomethyl)thiazole contains two ionizable centers: the thiazole nitrogen (pKa ~2.5) and the morpholine nitrogen (pKa ~8.3). If your aqueous phase is neutral (pH ~7), a significant equilibrium fraction of the morpholine moiety remains protonated, dragging the molecule into the aqueous layer. Solution: You must drive the equilibrium entirely to the free-base form. Adjust the aqueous phase to pH > 10 using saturated aqueous Na2CO3 or 1M NaOH before extracting with a polar organic solvent like Dichloromethane (DCM).

Self-Validating Experimental Protocols

Protocol A: pH-Guided Liquid-Liquid Extraction (Catch-and-Release)

This protocol separates the basic target molecule from neutral organic impurities and heavy inorganic salts.

  • Quench & Acidify: Add 1M HCl to the crude reaction mixture until the pH reaches 2.

    • Self-Validation: Verify the pH with a high-resolution pH strip. The aqueous layer must be strictly acidic to ensure complete protonation of the morpholine moiety.

  • Primary Extraction: Wash the aqueous layer with Ethyl Acetate (3 × 20 mL per gram of crude).

    • Self-Validation: Spot the organic layer on a TLC plate (UV 254 nm). It should contain only unreacted 4-(chloromethyl)thiazole and neutral byproducts, with no target product present. Discard the organic layer.

  • Basification: Cool the retained aqueous layer in an ice bath and slowly add 2M NaOH until the pH is > 10.

    • Self-Validation: The solution should turn cloudy as the free-base 4-(morpholinomethyl)thiazole oils out. Confirm pH > 10 with a pH strip.

  • Secondary Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3 × 30 mL).

    • Self-Validation: After combining the DCM layers, drying over Na2SO4, and concentrating, weigh the flask to calculate the crude mass balance.

Protocol B: Flash Chromatography on Amine-Functionalized Silica

This protocol provides the final polish, removing trace morpholine and structurally similar basic byproducts without the need for TEA.

  • Column Preparation: Equilibrate an amine-functionalized silica cartridge (e.g., KP-NH) with 100% Hexane[3].

    • Self-Validation: Ensure the column backpressure remains stable and within the manufacturer's specified limits.

  • Sample Loading: Dissolve the crude product in a minimum volume of DCM and load it onto the column.

    • Self-Validation: If the sample is insoluble in minimal DCM, dry-load it onto a small amount of Celite or amine-silica to prevent band broadening.

  • Gradient Elution: Run a gradient from 0% to 50% Ethyl Acetate in Hexane.

    • Self-Validation: Monitor the eluent at 254 nm (thiazole absorbance). The target product should elute as a sharp, symmetrical peak.

  • Fraction Pooling: Combine the product-containing fractions and concentrate under reduced pressure.

    • Self-Validation: Analyze the final product via 1H NMR; look for the characteristic morpholine ether protons (multiplet at ~3.7 ppm) and the bridging methylene (singlet at ~3.8 ppm) to confirm identity and the absence of residual solvents[1].

Quantitative Method Comparison

Purification MethodTypical Yield RecoveryPurity AchievedScalabilityKey Advantage
Bare Silica (No Additives) < 40%80-85%LowLow cost, but severe product loss due to irreversible binding to silanols.
Bare Silica (+ 1-3% TEA) 75-85%90-95%MediumImproved peak shape; requires extensive high-vacuum drying to remove residual TEA.
Amine-Functionalized Silica > 90%> 98%HighExcellent resolution of basic amines without chlorinated solvents or basic modifiers.
Vacuum Distillation 95% (Crude)85-90%HighHighly efficient for removing volatile excess morpholine prior to chromatography.

References

  • Biotage. "Is there an easy way to purify organic amines?" Biotage Knowledge Base. Available at:[Link]

  • Sorbent Technologies. "Amino Silica Gel Applications." Sorbent Tech Phase Guide. Available at:[Link]

  • Google Patents. "WO2011100380A1 - Arylmethoxy isoindoline derivatives and compositions comprising and methods of using the same." WIPO Patent Database.

Sources

Optimization

Solving solubility issues of morpholinomethyl thiazole salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development teams through the physicochemical hurdles of the morpholinomethyl thiazole scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development teams through the physicochemical hurdles of the morpholinomethyl thiazole scaffold.

While the morpholine ring is strategically incorporated to enhance aqueous solubility via its basic nitrogen ( pKa​ ~8.3), and the thiazole ring acts as a privileged pharmacophore for target binding[1], their salt forms often exhibit paradoxical solubility behaviors in biorelevant media. This guide deconstructs the mechanistic causes of these failures—such as the common ion effect and salt disproportionation—and provides self-validating protocols to engineer robust formulations.

Part 1: Troubleshooting Guide & FAQs

Q1: My morpholinomethyl thiazole hydrochloride (HCl) salt shows excellent thermodynamic solubility in DI water (>50 mg/mL) but precipitates heavily in Simulated Gastric Fluid (SGF). What is causing this, and how can I resolve it? Causality & Mechanism: You are observing the Common Ion Effect [2][3]. When the HCl salt of your weakly basic morpholine moiety enters the gastric environment (which contains ~0.1 M chloride ions), the solubility product equilibrium ( Ksp​ ) is severely suppressed. The excess chloride ions shift the equilibrium toward the solid state, causing the salt to precipitate out of solution, drastically reducing bioavailability[2]. Resolution:

  • Counterion Engineering: Switch from a chloride-based salt to a sulfonate (e.g., mesylate, tosylate) or phosphate salt. These counterions do not suffer from common ion suppression in the gastrointestinal tract[4].

  • Formulation Rescue: If the HCl salt is locked for clinical development, formulate it as an Amorphous Solid Dispersion (ASD) using enteric polymers (e.g., HPMCAS). This maintains supersaturation and inhibits crystal nucleation in the gastric environment[4].

Q2: During wet granulation and subsequent stability testing at 40°C/75% RH, our highly soluble salt converts back to the poorly soluble free base. Why is this happening? Causality & Mechanism: This is a classic case of Salt Disproportionation [5][6]. This solution-mediated transformation occurs when a highly soluble salt reverts to its non-ionic, poorly soluble free base form[5]. It is triggered when the microenvironmental pH in the adsorbed water layer on the particle surface exceeds the pHmax​ (the specific pH where the solubility of the salt and free base are identical)[3]. Basic excipients (like magnesium stearate) or residual moisture from wet granulation act as catalysts for this reaction[3]. Resolution:

  • Microenvironmental pH Control: Incorporate acidic pH modifiers (e.g., citric acid) into your formulation to buffer the local pH well below the pHmax​ .

  • Process Modification: Switch from wet granulation to dry granulation (roller compaction) to eliminate the aqueous vehicle that mediates the disproportionation pathway[6].

Q3: How do I select the optimal counterion to maximize the solubility of a morpholinomethyl thiazole derivative? Causality & Mechanism: Successful salt formation requires sufficient proton transfer, governed by the rule: ΔpKa​=pKa​(base)−pKa​(acid)≥2 [2]. Since the morpholine nitrogen has a pKa​ around 8.0–8.5, acids with a pKa​<6.0 are required. However, simply choosing the strongest acid leads to high hygroscopicity and common ion liabilities[2]. Resolution: Conduct a tiered salt screen prioritizing organic counterions. Organic acids often provide a superior balance of favorable crystal lattice energy, lower hygroscopicity, and resistance to disproportionation compared to inorganic acids[4].

Part 2: Quantitative Data & Counterion Comparison

The following table summarizes the physicochemical properties and solubility profiles of various morpholinomethyl thiazole salt forms to guide your selection process.

Salt FormCounterion pKa​ Solubility in Water (mg/mL)Solubility in SGF (mg/mL)Disproportionation RiskRecommended Formulation Strategy
Free Base N/A< 0.050.8N/ALipid-based formulations (SMEDDS)
Hydrochloride -6.1> 50.02.1 (Common Ion)HighIntravenous (IV) solutions only
Mesylate -1.945.042.0LowDirect compression oral solid dosage
Maleate 1.915.018.0ModerateDry granulation with acidic modifiers

Part 3: Experimental Protocols

Protocol 1: Determination of pHmax​ and Disproportionation Risk

Objective: To identify the critical pH threshold where the morpholinomethyl thiazole salt converts to the free base, establishing a self-validating boundary for formulation design.

  • Media Preparation: Prepare a series of 50 mM buffered solutions ranging from pH 1.0 to 10.0.

  • Equilibration: Add an excess amount of the API salt (e.g., 100 mg) to 10 mL of each buffer in sealed glass vials.

  • Incubation: Agitate the vials on a rotary shaker at 37°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification: Analyze the supernatant concentration using HPLC-UV to plot the total solubility curve.

  • Solid-State Validation (Critical Step): Harvest the residual solid pellet from the centrifuge tube. Analyze it using Powder X-Ray Diffraction (PXRD) or Raman spectroscopy to confirm the solid form[7].

  • Data Interpretation: The pHmax​ is the exact intersection point of the salt solubility curve and the free base solubility curve. If your excipient matrix exhibits a pH > pHmax​ , disproportionation is thermodynamically favored[5].

Protocol 2: Microenvironmental pH Modification via Granulation

Objective: To chemically stabilize the salt form against disproportionation using targeted acidifiers.

  • Dry Blending: Blend the morpholinomethyl thiazole salt (20% w/w) with microcrystalline cellulose (filler) and crospovidone (disintegrant).

  • Binder Solution Preparation: Dissolve PVP K30 (binder) and Citric Acid (pH modifier, 2-5% w/w) in purified water. Causality: Dissolving the citric acid in the binder ensures it is intimately coated onto the API surface, locking the microenvironment into an acidic state upon future moisture exposure.

  • Granulation: Slowly atomize the binder solution onto the dry blend in a high-shear granulator until optimal granule growth is achieved.

  • Drying: Dry the granules in a fluid bed dryer at 50°C until the Loss on Drying (LOD) is < 2.0%. Causality: Restricting residual moisture starves the solution-mediated disproportionation pathway of its required aqueous vehicle[5].

Part 4: Workflows & Visualizations

Disproportionation A Morpholinomethyl Thiazole Salt (Highly Soluble) B Moisture Exposure (Storage / Wet Granulation) A->B C Microenvironmental pH > pHmax B->C Basic Excipients G Mitigation: Dry Granulation (Removes Moisture) B->G Prevent D Salt Disproportionation (Solution-Mediated) C->D F Mitigation: Add Citric Acid (Lowers Micro-pH) C->F Prevent E Precipitation of Free Base (Poor Bioavailability) D->E

Mechanism of salt disproportionation and targeted formulation mitigation strategies.

Counterion Start Assess Free Base pKa (Morpholine N ~8.3) Rule Select Acids with pKa < 6.0 (ΔpKa ≥ 2) Start->Rule Inorganic Inorganic Acids (HCl, H2SO4) Rule->Inorganic Organic Organic Acids (Mesylate, Maleate) Rule->Organic CommonIon High Common Ion Effect in Gastric Fluid Inorganic->CommonIon Optimal Optimal Solubility & Lower Disproportionation Risk Organic->Optimal

Decision tree for counterion selection to avoid common ion effects in morpholine derivatives.

References

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches.
  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.
  • Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly w
  • Stability of pharmaceutical salts in solid oral dosage forms. Academia.edu.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
  • Deciphering the Mechanisms and Hazards of Salt Disproportionation: Insights and Mitigation Str
  • 3-(1,3-Thiazol-2-ylmethyl)morpholine | For Research. Benchchem.

Sources

Troubleshooting

Technical Support Center: Optimizing Reflux Time for Thiazole-Morpholine Formation

Welcome to the Process Optimization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields, tarry byproducts, or incomplete cyclization when synthesizing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields, tarry byproducts, or incomplete cyclization when synthesizing thiazole-morpholine hybrids. These scaffolds are highly valued in drug discovery (e.g., as carbonic anhydrase inhibitors or antimicrobial agents) 1[1], but their formation—typically via the Hantzsch thiazole synthesis or nucleophilic aromatic substitution (SNAr)—is highly kinetically sensitive.

This guide provides a self-validating framework to troubleshoot and optimize your reflux parameters, ensuring high-fidelity synthesis.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is reflux time so critical in the Hantzsch synthesis of morpholinyl-thiazoles? A: The Hantzsch synthesis between a morpholine-4-carbothioamide and an α -haloketone is a multi-step cascade. The initial nucleophilic attack of the thiocarbonyl sulfur onto the α -carbon of the haloketone is rapid and exothermic. However, the subsequent ring closure to form a hydroxythiazoline intermediate, and its final dehydration to yield the aromatic thiazole ring, are rate-limiting. Refluxing provides the activation energy for this dehydration. If the reflux time is too short, the reaction stalls at the hydroxythiazoline stage. Conversely, extended refluxing often leads to the oxidation of the morpholine ring or polymerization of unreacted α -haloketones, manifesting as a dark, intractable tar.

Q2: How do I definitively know if my reflux time is too short or too long? A: Implement a rigorous LC-MS or TLC monitoring protocol.

  • Too Short: You will observe a mass peak corresponding to [M+H+18]+ (the hydrated hydroxythiazoline intermediate) alongside the desired [M+H]+ product.

  • Too Long: The product peak will plateau, and you will begin to see lower Rf​ baseline spots on TLC (using 1% methanol in chloroform), indicating degradation. The reaction mixture will also noticeably darken.

Q3: Does the choice of solvent alter the optimal reflux time? A: Absolutely. The solvent dictates the maximum reflux temperature, which inversely correlates with the required time. For instance, refluxing in acetone (b.p. 56°C) typically requires 2 hours for complete conversion of ethyl bromopyruvate and 4-((amino)thiocarbonyl)morpholine 2[2]. In contrast, using a higher-boiling solvent mixture like EtOH-DMF (5:5 v/v) at 60-70°C can alter the kinetics, sometimes requiring up to 24 hours depending on the steric bulk of the acetophenone derivatives 3[3].

Section 2: Quantitative Data & Optimization Matrix

To facilitate rapid protocol adaptation, the following table summarizes field-validated reflux parameters for common thiazole-morpholine synthetic routes.

Synthetic RouteReactantsSolvent SystemTemp (°C)Optimal Reflux TimeTypical YieldKey Observation
Hantzsch Cyclization 4-(aminothiocarbonyl)morpholine + Ethyl bromopyruvateAcetone + MgSO 4​ 562 Hours55 - 65%MgSO 4​ acts as a desiccant, driving the dehydration step forward.
Hantzsch Cyclization Morpholine-4-carbothioamide + Substituted phenacyl bromideAcetonitrile8215 - 30 Mins70 - 80%Rapid precipitation of the solid product indicates completion 4[4].
Hantzsch Cyclization Thiourea derivatives + Acetophenone derivativesEtOH-DMF (5:5)60 - 7024 Hours60 - 70%Extended time required due to lower relative temperature and steric hindrance.
SNAr Substitution 2,5-Dichlorobenzothiazole + MorpholineDioxane1005 - 8 Hours> 75%Nucleophilic attack at the 2-position is favored; monitor carefully to prevent over-substitution.

Section 3: Standardized Experimental Protocols

A robust protocol must be a self-validating system. Below are two optimized methodologies with built-in quality control checkpoints to ensure scientific integrity.

Protocol A: Rapid Hantzsch Synthesis of Ethyl 2-(4-Morpholinyl)thiazole-4-carboxylate

Causality Focus: Driving dehydration via chemical desiccants.

  • Preparation: In a 100 mL round-bottom flask, dissolve 1.85 g (12.7 mmol) of 4-((amino)thiocarbonyl)morpholine in 50 mL of anhydrous acetone.

  • Activation: Add an excess of anhydrous MgSO 4​ (approx. 3 g) to the flask.

    • Scientist Insight: The MgSO 4​ acts as an in situ water scavenger, shifting the equilibrium of the rate-limiting dehydration step toward the final aromatic thiazole, thereby reducing the required reflux time.

  • Addition: Dropwise, add 1.59 mL (12.7 mmol) of ethyl bromopyruvate.

  • Reflux: Attach a reflux condenser and heat the mixture to 56°C (acetone reflux) for exactly 2 hours [2].

  • Validation Checkpoint: At t=90 mins, pull a 50 μ L aliquot. Quench in aqueous NaHCO 3​ and extract with ethyl acetate. Run TLC (1% MeOH in CHCl 3​ ). If the intermediate is still visible, continue for the remaining 30 mins.

  • Workup: Allow the mixture to cool to room temperature. Filter out the MgSO 4​ and concentrate the filtrate in vacuo. Take the residue up in chloroform, wash with aqueous NaHCO 3​ to neutralize any generated HBr, dry over Na 2​ SO 4​ , and purify via silica gel chromatography to isolate the product ( Rf​ 0.70 in ethyl acetate).

Protocol B: SNAr Synthesis of 4-(5-Chlorobenzo[d]thiazol-2-yl)morpholine

Causality Focus: Kinetic control of nucleophilic aromatic substitution.

  • Preparation: Dissolve 1.0 equivalent of 2,5-dichlorobenzothiazole in anhydrous dioxane.

  • Nucleophile Addition: Add 2.5 equivalents of morpholine.

    • Scientist Insight: The excess morpholine serves as both the nucleophile and the acid scavenger (to neutralize the HCl byproduct).

  • Reflux: Heat the reaction to reflux (approx. 100°C) for 5 hours .

  • Validation Checkpoint: The 2-chloro position is highly activated compared to the 5-chloro position 5[5]. However, prolonged reflux (>8 hours) can lead to unwanted substitution at the 5-position. Monitor via LC-MS every hour after t=3 hours to ensure mono-substitution.

  • Workup: Cool the mixture, pour over crushed ice, and filter the resulting precipitate. Recrystallize from ethanol.

Section 4: Workflows & Mechanistic Diagrams

G A Thioamide + α-Haloketone B Nucleophilic Attack (Fast, Exothermic) A->B C Hydroxythiazoline Intermediate B->C D Dehydration & Cyclization (Rate-Limiting, Requires Reflux) C->D Heat / Time E Thiazole-Morpholine Product D->E Optimal Time F Degradation / Polymerization (If Reflux > Optimal) E->F Prolonged Reflux

Mechanistic pathway of Hantzsch thiazole-morpholine formation highlighting time-dependent steps.

Workflow N1 Set Initial Reflux (e.g., 2 hours) N2 Sample Aliquot Every 30 Mins N1->N2 N3 TLC / LC-MS Analysis N2->N3 N4 Intermediate Present? N3->N4 N5 Continue Reflux N4->N5 Yes N6 Product Peak Maximized? N4->N6 No N5->N2 N7 Stop & Cool to RT N6->N7 Yes N8 Side Products Detected? N6->N8 No N8->N5 No N9 Reduce Time / Temp N8->N9 Yes

Iterative workflow for empirical optimization of reflux time using LC-MS and TLC monitoring.

References

  • Synthesis of B. Ethyl 2-(4-Morpholinyl)
  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors Source: PMC / NIH URL
  • Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety Source: Semantic Scholar URL
  • Synthesis of some novel 2, 4, 5-trisubstituted thiazoles as possible antibacterial agents Source: JOCPR URL
  • 4-(5-Chlorobenzo[d]thiazol-2-yl)

Sources

Reference Data & Comparative Studies

Validation

Comprehensive ¹H NMR Analysis of 4-(Morpholinomethyl)thiazole: Experimental Benchmarks vs. Predictive Models

Executive Summary The 4-(morpholinomethyl)thiazole scaffold is a privileged structural motif in modern medicinal chemistry, frequently embedded within kinase inhibitors targeting PI3K/mTOR and Rho-kinase pathways1[1]. Fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(morpholinomethyl)thiazole scaffold is a privileged structural motif in modern medicinal chemistry, frequently embedded within kinase inhibitors targeting PI3K/mTOR and Rho-kinase pathways1[1]. For researchers and drug development professionals, rapid and unambiguous structural verification of this moiety is critical. This guide provides an objective comparison between empirical ¹H NMR data, predictive software models (ChemDraw, Mnova), and alternative structural analogs, empowering scientists to make data-driven analytical decisions.

Causality in Chemical Shifts: The Electronic "Why"

Understanding the ¹H NMR spectrum of 4-(morpholinomethyl)thiazole requires dissecting the molecule into three distinct electronic environments. The observed chemical shifts are not random; they are the direct consequence of inductive effects (-I) and magnetic anisotropy.

  • The Morpholine Ring: Morpholine contains two heteroatoms with differing electronegativities: Oxygen (3.44) and Nitrogen (3.04). The oxygen atom exerts a stronger electron-withdrawing inductive effect, severely deshielding the adjacent O-CH₂ protons to ~3.72 ppm. Conversely, the N-CH₂ protons experience a weaker pull, resonating further upfield at ~2.55 ppm 2[2].

  • The Methylene Bridge: The isolated -CH₂- group linking the thiazole and morpholine rings appears as a sharp singlet. Sandwiched between an aromatic system and a tertiary amine, it experiences dual deshielding effects, pushing its resonance to ~3.75 - 3.80 ppm3[3].

  • The Thiazole Core: The aromatic thiazole ring generates a strong diamagnetic ring current. The H-5 proton, adjacent to sulfur, typically appears around 7.30 - 7.53 ppm. If the C-2 position is unsubstituted, the H-2 proton is highly deshielded by both sulfur and nitrogen, appearing as far downfield as ~8.85 ppm4[4].

Electronic_Effects Core 4-(Morpholinomethyl)thiazole Thiazole Thiazole Ring Anisotropic & -I Effects Core->Thiazole Bridge Methylene Bridge Dual -I Effects (N & Ar) Core->Bridge Morpholine Morpholine Ring O vs N Electronegativity Core->Morpholine H2 H-2: ~8.8 ppm (Highly Deshielded) Thiazole->H2 H5 H-5: ~7.3 ppm (Aromatic Region) Thiazole->H5 CH2 CH2: ~3.75 ppm (Shifted by N) Bridge->CH2 OCH2 O-CH2: ~3.72 ppm (O is more electronegative) Morpholine->OCH2 NCH2 N-CH2: ~2.55 ppm (N is less electronegative) Morpholine->NCH2

Causality of electronic effects on ¹H NMR chemical shifts of specific proton environments.

Comparative Analysis: Experimental vs. Predictive Models

While predictive software like ChemDraw (HOSE code-based) and Mnova (ensemble machine learning) are standard in most labs, they often struggle with the subtle anisotropic effects of heteroaromatic rings. Table 1 objectively compares the empirical data of the 4-(morpholinomethyl)thiazole core against these predictive alternatives.

Table 1: Experimental vs. Predicted ¹H NMR Shifts for 4-(Morpholinomethyl)thiazole Core

Proton EnvironmentMultiplicity & IntegrationExperimental (CDCl₃) [ppm]ChemDraw Predictor [ppm]Mnova Predictor [ppm]
Thiazole H-2 Singlet (1H)8.858.788.82
Thiazole H-5 Singlet (1H)7.30 - 7.537.257.38
Methylene Bridge Singlet (2H)3.75 - 3.803.653.71
Morpholine O-CH₂ Multiplet (4H)3.68 - 3.783.703.66
Morpholine N-CH₂ Multiplet (4H)2.47 - 2.662.452.51

Note: Experimental data synthesized from literature characterizing ethyl 4-(morpholinomethyl)thiazole-2-carboxylate and related analogs[3].

Scaffold Comparison: The Impact of Structural Alternatives

When optimizing a lead compound, medicinal chemists often swap the morpholine ring for alternative heterocycles (e.g., piperidine) or modify the thiazole core. Table 2 highlights how these structural alternatives alter the ¹H NMR profile, providing a diagnostic fingerprint for each scaffold.

Table 2: Chemical Shift Comparison with Alternative Scaffolds

Scaffold AlternativeKey Structural DifferenceDiagnostic ¹H NMR ShiftCausality
4-(Piperidin-1-ylmethyl)thiazole Lacks the morpholine oxygen atomAbsence of ~3.72 ppm multiplet; new signals at ~1.5 ppmThe absence of the electronegative oxygen removes the strong -I effect, shifting the distal ring protons upfield into the aliphatic region.
4-Methylthiazole Lacks the morpholine ring entirelySharp singlet at ~2.50 ppm (3H)Without the deshielding effect of the tertiary amine nitrogen, the C4-methyl group resonates at a standard benzylic/allylic frequency.
2-Amino-4-(morpholinomethyl)thiazole Amine substitution at C-2Loss of ~8.85 ppm singlet; broad NH₂ signal at ~5.0-7.0 ppmSubstitution at the C-2 position eliminates the highly deshielded H-2 proton, serving as a primary indicator of successful C-2 functionalization[4].

Self-Validating Experimental Protocol for NMR Acquisition

To ensure high-fidelity data that minimizes line broadening and artifacts, follow this self-validating workflow for acquiring the ¹H NMR spectrum of thiazole derivatives.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the compound in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm NMR tube.

  • Causality & Self-Validation: CDCl₃ is chosen because it lacks exchangeable protons that might obscure the aliphatic morpholine signals. Validation: Visually inspect the tube. The solution must be completely transparent. Particulate matter creates magnetic susceptibility gradients, leading to poor shimming and broadened peaks.

Step 2: Instrument Tuning and Matching

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe to the ¹H resonance frequency and match the impedance to 50 ohms.

  • Causality & Self-Validation: Tuning ensures the probe efficiently absorbs and transmits radiofrequency pulses. Validation: A properly tuned probe will display a deep, centered "dip" on the tuning curve, maximizing the Signal-to-Noise Ratio (SNR).

Step 3: Locking and Shimming

  • Action: Lock the spectrometer to the deuterium signal of CDCl₃ (7.26 ppm). Execute automated gradient shimming (Z1-Z5).

  • Causality & Self-Validation: Shimming homogenizes the static magnetic field (B₀) across the sample volume. Validation: Monitor the lock level and the shape of the Free Induction Decay (FID). A stable lock level and an exponentially decaying FID without severe oscillations indicate optimal field homogeneity.

Step 4: Acquisition and Processing

  • Action: Acquire data using a standard 1D ¹H pulse sequence (16–32 scans, 1-2s relaxation delay). Apply a 0.3 Hz exponential line broadening (LB) function before Fourier Transform (FT). Phase and baseline correct the spectrum.

  • Causality & Self-Validation: The 0.3 Hz LB enhances SNR without significantly sacrificing resolution. Validation: Check the TMS peak. If it is perfectly symmetrical and sharp, the phase correction and shimming were successful. Set this peak to exactly 0.00 ppm to calibrate the spectrum.

NMR_Workflow N1 Sample Prep (15 mg in CDCl3) N2 Lock & Shim (Z1-Z5 Gradients) N1->N2 N3 Acquisition (400 MHz, 16 Scans) N2->N3 N4 Processing (0.3 Hz LB, FT) N3->N4 N5 Analysis (Integration) N4->N5

Step-by-step self-validating workflow for ¹H NMR acquisition and processing.

References

  • Thiazole derivatives and their use as anti-tumour agents (WO2007129044A1)
  • Arylmethoxy isoindoline derivatives and compositions comprising and methods of using the same (WO2011100380A1)
  • Design, Synthesis and Molecular Docking Study for New Heterocyclic Derivatives Source: Journal of Pharmaceutical Negative Results URL
  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines Source: Semantic Scholar URL

Sources

Comparative

X-Ray Crystallography Data Comparison: Morpholine-Thiazole Derivatives vs. Standard Scaffolds in Target-Based Drug Design

As a Senior Application Scientist specializing in structural biology and rational drug design, I frequently evaluate novel pharmacophores to overcome the limitations of traditional therapeutics. Morpholine-thiazole deriv...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural biology and rational drug design, I frequently evaluate novel pharmacophores to overcome the limitations of traditional therapeutics. Morpholine-thiazole derivatives have emerged as highly privileged scaffolds in medicinal chemistry. By combining the electron-rich, hydrogen-bonding capacity of the thiazole core with the solubility-enhancing properties of the morpholine ring, these compounds exhibit potent efficacy against challenging targets such as Carbonic Anhydrase II (CA-II) and Aldose Reductase (ALR2).

This guide objectively compares the crystallographic and kinetic performance of morpholine-thiazole candidates against standard alternatives, providing a self-validating experimental workflow for structural characterization.

Structural Rationale & Pharmacophore Mapping

To understand why morpholine-thiazole derivatives outperform traditional non-functionalized scaffolds, we must examine the causality behind their binding mechanics.

The thiazole core acts as a robust bioisostere for classical sulfonamides or amides, anchoring the molecule deep within the active site (e.g., coordinating with the catalytic Zn²⁺ in CA-II). However, highly hydrophobic thiazole derivatives often suffer from poor aqueous solubility, leading to aggregation in assays and poor bioavailability.

The strategic addition of a morpholine ring solves this. Morpholine introduces a flexible chair conformation with a heteroatom (oxygen) that acts as a hydrogen-bond acceptor. Crystallographic data consistently shows the morpholine moiety pointing outward toward the solvent-exposed region of the binding pocket, drastically improving the compound's pharmacokinetic (PK) profile without disrupting the primary anchoring interactions 1. Furthermore, specific substitutions, such as a p-NO2 phenyl group, allow the scaffold to exploit adjacent hydrophobic pockets, significantly increasing binding affinity 2.

SAR M Morpholine Ring E1 Solvent Exposed Region (Improves Solubility) M->E1 T Thiazole Core E2 Active Site Anchoring (Zinc Coordination) T->E2 P p-NO2 Phenyl E3 Hydrophobic Pocket (Enhances Affinity) P->E3

Pharmacophore mapping of morpholine-thiazole derivatives in the target active site.

Quantitative Performance Comparison

When evaluating these scaffolds, we compare novel morpholine-thiazole derivatives (e.g., Compound 24, a p-NO2 substituted variant) against both poorly optimized analogs (e.g., p-Cl substituted) and industry standards (Acetazolamide). Recent studies demonstrate that the p-NO2 morpholine-thiazole derivative achieves a Ki of 9.64 μM against bovine CA-II, representing a highly selective, non-sulfonamide binding mode 1. Similarly, 1,4-Naphthoquinone-morpholine hybrids have shown potent micromolar inhibition of ALR2 3.

Table 1: Crystallographic and Kinetic Performance Metrics

Compound ScaffoldPrimary TargetSubstituent ProfileIC50 (μM)Ki (μM)Typical X-Ray Res. (Å)Key Structural Interactions
MT-Derivative 24 CA-IIp-NO2 Phenyl14.689.641.85Zn²⁺ coordination, Trp209 π-π stacking
MT-Derivative 26 CA-IIp-Cl Phenyl>25.018.22.10Zn²⁺ coordination, weak hydrophobic
Acetazolamide (Standard)CA-IISulfonamide0.020.0121.10Zn²⁺ coordination, Thr199 H-bond
Naphthoquinone-MT ALR2Morpholine-Urea1.500.791.95Tyr48 H-bond, Trp111 π-π stacking

Note: While Acetazolamide possesses higher absolute potency, morpholine-thiazole derivatives offer a critical alternative for patients with severe sulfa-allergies, providing a distinct binding geometry validated by the crystallographic data.

Self-Validating X-Ray Crystallography Protocol

To generate the high-resolution structural data required to confirm these binding modes, my laboratory utilizes a strict, self-validating co-crystallization workflow. Every step is designed with built-in quality control to ensure causality between the experimental input and the final electron density map.

Step 1: Protein-Ligand Complexation

Morpholine-thiazole derivatives possess moderate aqueous solubility. To prevent precipitation upon introduction to the protein buffer, the ligand must be pre-dissolved in 100% DMSO.

  • Action: Add the MT-derivative (100 mM in DMSO) to the purified target protein (10 mg/mL) at a 3:1 molar ratio. Incubate at 4°C for 2 hours.

  • Causality: The 3:1 ratio ensures active site saturation without exceeding the DMSO tolerance of the protein (<5% v/v), preventing solvent-induced denaturation.

  • Validation Checkpoint: Analyze the complex via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) of < 0.15 validates that the complex is monodisperse. If PDI > 0.15, centrifuge at 14,000 x g for 10 minutes to remove aggregates that would otherwise nucleate amorphous precipitate.

Step 2: Hanging-Drop Vapor Diffusion
  • Action: Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (e.g., 20% PEG 4000, 0.1 M Tris pH 8.0) on a siliconized coverslip. Invert over 500 μL of reservoir solution.

  • Causality: We utilize hanging-drop rather than sitting-drop because the slower equilibration rate of hanging drops promotes the formation of larger, well-ordered crystal lattices. This is critical for resolving the inherent flexibility of the morpholine chair conformation.

  • Validation Checkpoint: Inspect drops after 48 hours under UV fluorescence microscopy. Protein crystals will fluoresce (due to intrinsic tryptophan), validating that the formations are target-ligand complexes and not false-positive PEG/salt crystals.

Step 3: Cryoprotection and Diffraction
  • Action: Briefly transfer the crystal to a cryoprotectant solution (reservoir solution + 20% glycerol) before flash-freezing in liquid nitrogen. Collect data at a synchrotron source (wavelength ~0.97 Å).

  • Causality: Flash-freezing minimizes thermal motion and radiation damage. Glycerol prevents the formation of crystalline ice, which would otherwise obscure the diffraction spots of the protein lattice.

  • Validation Checkpoint: During initial test shots, the presence of distinct, sharp diffraction spots with an I/σ(I) > 2.0 in the highest resolution shell (>1.9 Å) validates that the data is sufficient to accurately model the morpholine-thiazole orientation.

Step 4: Phase Solving & Refinement
  • Action: Solve the structure using Molecular Replacement (MR) against a known apo-structure. Model the MT-derivative into the resulting positive difference density (Fo-Fc map).

  • Validation Checkpoint: A self-validating model must yield an R_free value of < 0.25 and a Ramachandran plot showing >95% of residues in favored regions.

Workflow A 1. Protein-Ligand Complexation (3:1 Molar Ratio, 4°C) B 2. Hanging Drop Vapor Diffusion (PEG 4000 Precipitant) A->B C 3. Crystal Cryoprotection (20% Glycerol, Liq. N2) B->C D 4. Synchrotron X-Ray Diffraction (0.97 Å Wavelength) C->D E 5. Phase Solving & Refinement (Molecular Replacement) D->E

Step-by-step X-ray crystallization workflow for morpholine-thiazole complexes.

Conclusion

The integration of a morpholine ring into a thiazole core represents a highly effective strategy for overcoming the physicochemical limitations of traditional heterocyclic inhibitors. As evidenced by the crystallographic and kinetic data, these derivatives maintain critical active-site anchoring while leveraging the morpholine moiety to improve solvent interaction and solubility. By adhering to the self-validating X-ray crystallography protocols outlined above, structural biologists can confidently map these interactions and accelerate the optimization of next-generation therapeutics.

References

  • Source: PubMed Central (PMC)
  • 1,4-Naphthoquinone thiazole urea hybrids bearing morpholine/piperazine: synthesis, crystal structure, aldose reductase and α-glycosidase enzyme inhibition Source: PubMed / NIH URL
  • 3-(1,3-Thiazol-2-ylmethyl)

Sources

Validation

Thiazole vs. Oxazole Morpholine Analogs: A Comparative Guide to Biological Potency

In the landscape of medicinal chemistry, the thiazole and oxazole scaffolds are foundational five-membered heterocyclic rings, each offering a unique combination of physicochemical properties that can be harnessed for dr...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the thiazole and oxazole scaffolds are foundational five-membered heterocyclic rings, each offering a unique combination of physicochemical properties that can be harnessed for drug design. When coupled with a morpholine moiety—a privileged structure known to enhance aqueous solubility and metabolic stability—these analogs become attractive candidates for a multitude of therapeutic targets. This guide provides an in-depth comparison of the biological potency of thiazole versus oxazole morpholine analogs, synthesizing available experimental data and providing insights into the underlying structure-activity relationships (SAR).

Core Structural and Physicochemical Differences

At the heart of the comparison lie the inherent differences between the thiazole and oxazole rings. The substitution of the oxygen atom in an oxazole with a sulfur atom to form a thiazole imparts significant changes to the molecule's electronic and steric properties.[1]

Thiazoles exhibit a greater degree of pi-electron delocalization and aromaticity compared to their oxazole counterparts.[2][3] This enhanced aromaticity, evidenced by NMR chemical shifts, suggests a more stable ring system.[2] From a chemical reactivity standpoint, the C2 proton of the thiazole ring is more susceptible to deprotonation, a feature that can be exploited in synthetic strategies.[2] In contrast, oxazoles are generally more prone to electrophilic attack at the C5 position.[4][5]

These differences in electron distribution and reactivity can profoundly impact how these molecules interact with biological targets. The larger atomic radius and greater polarizability of the sulfur atom in thiazole, compared to the oxygen in oxazole, can lead to distinct non-covalent interactions, such as van der Waals forces and halogen bonds, within a protein's binding pocket.

Caption: Core structures of thiazole and oxazole rings.

Case Study: Antitubercular Activity

A direct comparison of analogous oxazole and thiazole derivatives (lacking a morpholine moiety) as antitubercular agents provides valuable insight into the impact of the heterocyclic core on biological activity. In a study exploring new classes of antitubercular agents, researchers found that the oxazole analog exhibited good potency, whereas the corresponding thiazole analog was significantly less active against various clinical strains of Mycobacterium tuberculosis.

HeterocycleCompoundTarget OrganismMIC (µM)
OxazoleAnalog 2M. tuberculosis (clinical strains)1–9
ThiazoleAnalog 5M. tuberculosis (clinical strains)4–34
Data sourced from a study on new classes of antitubercular agents.

This data suggests that for this particular biological target and chemical scaffold, the oxazole ring is more favorable for potent antitubercular activity. The authors of the study did not provide a definitive reason for this difference, but it can be hypothesized that the specific hydrogen bonding and steric interactions within the active site of the target enzyme favor the oxazole's oxygen atom and overall geometry.

Thiazole-Morpholine Analogs as Kinase Inhibitors

The combination of a thiazole ring and a morpholine moiety has proven to be a particularly fruitful scaffold in the development of kinase inhibitors, especially targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The morpholine ring is often crucial for activity, as it can form a key hydrogen bond with the hinge region of the kinase domain.

A number of studies have highlighted the potent inhibitory activity of thiazole-morpholine derivatives against various kinases. For instance, certain 4-(1,3-thiazol-2-yl)morpholine derivatives have been identified as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K).

Compound ClassTarget KinaseRepresentative IC50 (µM)Therapeutic Area
Thiazole-MorpholinePI3Kα0.086Cancer
Thiazole-MorpholinemTOR0.221Cancer
Thiazole-MorpholineCarbonic Anhydrase II95.18 nMGlaucoma, etc.
Data compiled from multiple studies on thiazole-based inhibitors.[6][7]

While analogous oxazole-morpholine kinase inhibitors are less frequently reported in the literature, this does not preclude their potential. The prevalence of the thiazole-morpholine scaffold in this area may be due to historical focus or specific synthetic advantages. A direct comparative study would be necessary to definitively conclude whether the thiazole ring offers an inherent advantage over the oxazole ring for kinase inhibition when combined with a morpholine substituent.

Experimental Design and Methodologies: Ensuring Scientific Integrity

The objective comparison of the biological potency of two classes of compounds requires rigorous and well-controlled experimental design. The following outlines a representative protocol for evaluating the inhibitory activity of test compounds against a target kinase, emphasizing the principles of trustworthiness and self-validation.

In Vitro Kinase Inhibition Assay (Example: PI3Kα)

This assay determines the concentration of a test compound required to inhibit the activity of a specific kinase by 50% (IC50).

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (both thiazole and oxazole morpholine analogs) in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Prepare serial dilutions of the stock solutions in assay buffer to create a range of test concentrations.

    • Prepare a solution of recombinant human PI3Kα enzyme in assay buffer.

    • Prepare a solution of the kinase substrate (e.g., phosphatidylinositol) and ATP in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add a small volume of each test compound dilution. Include wells with vehicle control (DMSO) and a known inhibitor as a positive control.

    • Add the PI3Kα enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP solution to each well.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection and Data Analysis:

    • Detect the amount of product formed. This can be done using various methods, such as luminescence-based assays that measure the amount of ADP produced.

    • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Causality and Self-Validation:

  • Why serial dilutions? This is crucial for generating a dose-response curve, which is essential for accurately determining the IC50 value and understanding the potency of the inhibitor.

  • Why vehicle and positive controls? The vehicle control (e.g., DMSO) establishes the baseline of 100% enzyme activity, while the positive control (a known inhibitor) validates that the assay is performing as expected and is capable of detecting inhibition.

  • Why recombinant enzyme? Using a purified recombinant enzyme ensures that the observed inhibition is due to direct interaction with the target kinase and not a result of off-target effects in a more complex biological system.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Test Compound (Thiazole/Oxazole Analogs) Serial Dilutions D Dispense Compounds and Controls into Plate A->D B Prepare Recombinant Kinase Enzyme E Add Kinase Enzyme (Pre-incubation) B->E C Prepare Substrate and ATP Solution F Initiate Reaction with Substrate/ATP C->F D->E E->F G Stop Reaction F->G H Detect Signal (e.g., Luminescence) G->H I Plot Dose-Response Curve H->I J Calculate IC50 Value I->J

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The choice between a thiazole and an oxazole morpholine analog in drug discovery is not straightforward and is highly dependent on the specific biological target and the desired pharmacological profile. While thiazoles offer greater aromatic stability, the subtle differences in the electronic and steric properties of the oxazole ring can sometimes lead to more favorable interactions within a protein's active site, as suggested by the antitubercular case study.

The prevalence of the thiazole-morpholine scaffold in kinase inhibitor development highlights its proven utility. However, the lack of direct comparative studies with oxazole-morpholine analogs represents a knowledge gap. Future research should focus on the synthesis and parallel evaluation of both thiazole and oxazole morpholine analogs against a variety of biological targets. Such studies would provide invaluable data for establishing clearer structure-activity relationships and would empower medicinal chemists to make more informed decisions in the rational design of next-generation therapeutics.

References

  • Thiazole. In: Wikipedia. Accessed March 7, 2026. [Link]

  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. National Center for Biotechnology Information. Accessed March 7, 2026. [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. National Center for Biotechnology Information. Accessed March 7, 2026. [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications. Accessed March 7, 2026. [Link]

  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Publishing. Accessed March 7, 2026. [Link]

  • Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies. Accessed March 7, 2026. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences and Research. Accessed March 7, 2026. [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. ResearchGate. Accessed March 7, 2026. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Accessed March 7, 2026. [Link]

  • Comparison of Computational Methods Applied to Oxazole, Thiazole, and Other Heterocyclic Compounds. Defense Technical Information Center. Accessed March 7, 2026. [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. ResearchGate. Accessed March 7, 2026. [Link]

  • Reactivity Patterns of Imidazole, Oxazole, and Thiazole As Reflected by the Polarization Justified Fukui Functions. ACS Publications. Accessed March 7, 2026. [Link]

  • Physicochemical properties of the synthesized thiazole derivatives. ResearchGate. Accessed March 7, 2026. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Accessed March 7, 2026. [Link]

Sources

Comparative

The Analytical Challenge: Structural Nuances of 4-(Morpholinomethyl)thiazole

Title: Validating the Purity of 4-(Morpholinomethyl)thiazole: A Comparative Guide to TLC and Orthogonal Techniques Introduction 4-(Morpholinomethyl)thiazole is a highly versatile heterocyclic building block extensively u...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Purity of 4-(Morpholinomethyl)thiazole: A Comparative Guide to TLC and Orthogonal Techniques

Introduction 4-(Morpholinomethyl)thiazole is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, particularly in the design of carbonic anhydrase inhibitors and anti-inflammatory agents[1]. Because impurities in early-stage building blocks propagate exponentially through multi-step syntheses, rigorous purity validation is non-negotiable. While High-Performance Liquid Chromatography (HPLC) remains the industry standard for final compound characterization, Thin-Layer Chromatography (TLC) continues to be an indispensable, high-throughput tool for rapid purity assessment during process optimization[2].

This guide objectively compares the performance of various TLC methodologies—benchmarked against HPLC alternatives—for validating the purity of 4-(morpholinomethyl)thiazole. By focusing on the chemical causality behind stationary and mobile phase interactions, we provide researchers with field-proven, self-validating experimental protocols.

The molecule features two distinct heterocycles: a thiazole ring (electron-deficient, mildly basic) and a morpholine ring (aliphatic, strongly basic).

Causality in Chromatography: When analyzed on standard Normal Phase (NP) unmodified silica gel (which is weakly acidic due to surface silanol groups), the basic morpholine nitrogen readily protonates. This ionic interaction leads to severe chemisorption, manifesting as streaking or tailing on the TLC plate. Therefore, achieving a reliable purity readout requires strategic modifications to either the stationary phase (e.g., utilizing Reversed-Phase TLC)[3] or the mobile phase (e.g., the addition of basic modifiers).

Comparative Analysis: TLC vs. HPLC in Purity Validation

Before optimizing specific TLC solvent systems, it is crucial to understand how TLC compares to HPLC for this specific class of compounds. While HPLC offers superior theoretical plates, precision, and automation[2], TLC provides unmatched speed, parallel processing capabilities, and zero risk of irreversible column fouling[4].

Table 1: Comparative Performance of TLC vs. HPLC for Purity Validation

Analytical FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Throughput High (Parallel processing of 10+ samples simultaneously)Moderate (Sequential injection required)
Resolution Moderate (Sufficient for major synthetic impurities)High (Resolves closely related structural analogs)
Cost per Analysis Low (Minimal solvent and consumable costs)[4]High (Requires expensive columns and HPLC-grade solvents)
Matrix Tolerance Excellent (Single-use plates prevent matrix fouling)Poor (Requires strict sample filtration to protect the column)
Detection Modality Orthogonal (UV + Chemical stains applied sequentially)Sequential (UV/Vis, MS, or ELSD)

Stationary and Mobile Phase Optimization (Experimental Data)

To establish a self-validating system, we compared Normal Phase TLC (NP-TLC) and Reversed-Phase TLC (RP-TLC) using various mobile phases. The analytical goal is to achieve an Rf (Retention factor) value between 0.3 and 0.5, with a perfectly symmetrical spot.

Table 2: Mobile Phase Optimization for 4-(morpholinomethyl)thiazole (Silica Gel 60 F254)

Mobile Phase System (v/v)Observed Rf ValueSpot CharacteristicsCausality / Mechanistic Explanation
Hexane / EtOAc (50:50)[1]0.15Severe tailing / streakingBasic morpholine nitrogen strongly binds to acidic silanol groups on the silica surface.
Dichloromethane / MeOH (90:10)0.65Diffuse, broad spotHigh polarity pushes the compound too close to the solvent front, reducing resolution.
Hexane / EtOAc / TEA (50:45:5)0.42Sharp, perfectly symmetricalTriethylamine (TEA) competitively masks silanol sites, preventing amine chemisorption.

Key Insight: As demonstrated in Table 2, a standard Hexane/Ethyl Acetate mixture (often cited in general thiazole synthesis[1]) fails to produce a clean spot for the morpholine derivative due to its basicity. The addition of 5% Triethylamine (TEA) is a mandatory protocol adjustment to yield a sharp, quantifiable spot. Alternatively, utilizing commercially available RP-18 F254 plates with a methanol/buffer mobile phase circumvents silanol interactions entirely[3].

Step-by-Step Methodology: Self-Validating TLC Protocol

Trustworthiness & Reproducibility: An analytical protocol is only as reliable as its internal controls. This workflow incorporates "co-spotting" to eliminate false positives caused by matrix effects.

Materials:

  • Stationary Phase: Silica gel 60 F254 on aluminum backing.

  • Sample Preparation: 4-(morpholinomethyl)thiazole (10 mg/mL dissolved in methanol).

  • Reference Standard: High-purity authentic standard (10 mg/mL in methanol).

  • Optimized Mobile Phase: Hexane / Ethyl Acetate / Triethylamine (50:45:5, v/v/v).

Procedure:

  • Chamber Saturation (Critical Step): Line a twin-trough developing chamber with filter paper. Pour 10 mL of the mobile phase into the chamber. Seal and allow 15 minutes for vapor equilibration.

    • Causality: Saturation prevents solvent evaporation from the plate face during development, ensuring uniform Rf values and preventing the capillary "edge effect."

  • Sample Application: Draw a faint pencil line 1.5 cm from the bottom of the plate. Apply 2 µL spots using a glass capillary:

    • Spot 1: Reference Standard.

    • Spot 2: Synthesized Sample.

    • Spot 3: Co-spot (Standard + Sample overlaid).

    • Causality: Co-spotting proves that identical Rf values are not an artifact of concentration differences or localized plate anomalies. A single, perfectly round spot in lane 3 confirms identity and purity.

  • Development: Place the plate in the chamber. Allow the solvent front to migrate until it is 1 cm from the top edge. Remove the plate and mark the solvent front immediately with a pencil.

  • Drying & Volatilization: Dry the plate thoroughly in a fume hood using a heat gun.

    • Causality: Residual TEA is highly basic and will quench UV fluorescence and interfere with subsequent chemical stains.

  • Visualization (Orthogonal Detection):

    • Non-destructive: Inspect under UV light (254 nm)[1]. The conjugated thiazole ring will quench the fluorescence, appearing as a dark spot against the green fluorescent background.

    • Destructive: Dip the plate in Dragendorff's reagent (highly specific for tertiary amines like morpholine) or expose it to Iodine vapor. A pure sample will yield only one corresponding spot across all visualization modalities.

Workflow Visualization

To systematize the validation process and ensure rigorous quality control, follow the decision matrix below.

G Start 4-(Morpholinomethyl)thiazole Crude Sample Phase Select Stationary Phase Start->Phase NP Normal Phase (Silica 60 F254) Requires Basic Modifier Phase->NP RP Reversed Phase (RP-18 F254) Requires Aqueous Buffer Phase->RP SolventNP Mobile Phase: Hexane:EtOAc:TEA (50:45:5) NP->SolventNP SolventRP Mobile Phase: MeOH:Water (70:30) RP->SolventRP Vis Visualization (UV 254 nm & Dragendorff's) SolventNP->Vis SolventRP->Vis Eval Purity Evaluation (Rf 0.3-0.5 & Single Spot) Vis->Eval HPLC Orthogonal Validation (RP-HPLC) Eval->HPLC If >95% pure by TLC

Caption: Workflow for the purity validation of 4-(morpholinomethyl)thiazole using TLC and HPLC.

Conclusion

While HPLC remains the definitive technique for final batch release and quantification[2], an optimized TLC protocol utilizing a basic modifier (TEA) or a reversed-phase system provides a highly accurate, rapid, and cost-effective method for the routine purity validation of 4-(morpholinomethyl)thiazole[4]. By understanding the chemical causality behind stationary and mobile phase interactions, researchers can prevent analytical artifacts, ensure self-validating results, and significantly accelerate their medicinal chemistry workflows.

References

  • Source: nih.
  • Source: benchchem.
  • Title: Understanding the capabilities of thin-layer chromatography (TLC)
  • Source: ijpsjournal.

Sources

Validation

A Researcher's Guide to the UV-Vis Absorption Maxima of Substituted Thiazole Derivatives: A Comparative Analysis

For researchers and professionals in drug development and materials science, understanding the photophysical properties of heterocyclic compounds is paramount. Among these, thiazole and its derivatives are a cornerstone,...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, understanding the photophysical properties of heterocyclic compounds is paramount. Among these, thiazole and its derivatives are a cornerstone, appearing in numerous pharmaceuticals and functional materials.[1][2] This guide provides an in-depth comparison of the UV-Vis absorption maxima (λmax) of various substituted thiazole derivatives, offering experimental data and explaining the underlying electronic principles that govern their spectral behavior.

The Thiazole Core and the Influence of Substituents on Electronic Transitions

The characteristic UV-Vis absorption of thiazole derivatives arises from π → π* and n → π* electronic transitions within the molecule. The position of the absorption maximum (λmax) is highly sensitive to the nature and position of substituents on the thiazole ring.[1] Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in the λmax.

Generally, the introduction of a substituent that extends the conjugated π-system or an electron-donating group leads to a bathochromic shift (a shift to a longer wavelength), as it raises the energy of the HOMO more than the LUMO, thus decreasing the HOMO-LUMO gap. Conversely, an electron-withdrawing group can sometimes lead to a hypsochromic shift (a shift to a shorter wavelength) by lowering the energy of the molecular orbitals, although the effect can be more complex and depends on the specific interactions.

Comparative Analysis of UV-Vis Absorption Maxima

The following table summarizes the experimentally determined λmax values for a range of substituted thiazole derivatives, showcasing the impact of different substituents. The data has been compiled from various peer-reviewed studies.

Thiazole DerivativeSubstituent(s)Position(s)Solventλmax (nm)Reference(s)
2-Aminothiazole-NH22Methanol268, 231[3]
2-Amino-5-methylthiazole-NH2, -CH32, 5Acidic Mobile Phase~255[4][5]
4-Phenyl-1,3-thiazole-2-acrylamide derivative-C6H5, -CH2CHCONH24, 2Methanol260, 225[3]
2-Amino-4-phenylthiazole-NH2, -C6H52, 4Methanol285[Hantzsch Synthesis Lab]
Thiazole-hydrazone conjugate (5a)Phenyl & bromo-substituted phenyl hydrazone2, 4DMSO366[6]
Thiazole-hydrazone conjugate (5d)Nitro-substituted phenyl & phenyl hydrazone2, 4DMSO365[6]
Thiazole-hydrazone conjugate (5f)Chloro-substituted phenyl & phenyl hydrazone2, 4DMSO326[6]
5-Aminothiazole derivative (1)N-aryl-amino5Dichloromethane358-410[7]
Thiazole Orange (TO) derivativeQuinoline and benzothiazole moieties-Methanol502-519[8]
Azo-thiazole derivative (3a)Azo-linked substituted phenyl and other thiazoleVariousDMSO293-477[A synergistic investigation of azo-thiazole derivatives]
2-Aminobenzothiazole derivative (SQM3)Squaraine moiety2-~345[9]

Note: The λmax values can be influenced by the solvent used due to solvatochromic effects.[6][10][11] Polar solvents, for instance, can stabilize the excited state of a polar molecule to a greater extent than the ground state, often leading to a red shift (bathochromic shift).

Understanding Substituent Effects: A Conceptual Workflow

The influence of substituents on the UV-Vis absorption maxima of thiazole derivatives can be conceptually understood through the following workflow:

G substituent Substituent on Thiazole Ring edg Electron-Donating Group (EDG) (e.g., -NH2, -OH, -OCH3) substituent->edg Type ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN, -C=O) substituent->ewg Type homo_lumo Alteration of HOMO-LUMO Energy Levels edg->homo_lumo Increases HOMO energy ewg->homo_lumo Lowers LUMO energy energy_gap Change in HOMO-LUMO Energy Gap homo_lumo->energy_gap bathochromic Bathochromic Shift (Red Shift) (λmax increases) energy_gap->bathochromic Decreased Gap hypsochromic Hypsochromic Shift (Blue Shift) (λmax decreases) energy_gap->hypsochromic Increased Gap

Caption: Workflow illustrating the effect of substituents on the UV-Vis absorption maxima of thiazole derivatives.

Experimental Protocol for Determining UV-Vis Absorption Maxima

This section provides a detailed methodology for measuring the UV-Vis absorption spectrum of a substituted thiazole derivative.

1. Materials and Instrumentation:

  • Substituted thiazole derivative

  • Spectroscopic grade solvent (e.g., ethanol, methanol, DMSO, chloroform)

  • Volumetric flasks (10 mL, 25 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Visible Spectrophotometer (e.g., JENWAY UV/vis 6705 series, Shimadzu UV-1800)[12][13]

2. Preparation of Stock Solution:

  • Accurately weigh a small amount (e.g., 1-5 mg) of the thiazole derivative.

  • Dissolve the weighed compound in a 10 mL volumetric flask using the chosen spectroscopic grade solvent. Ensure complete dissolution. This will be your stock solution. The concentration will depend on the molar absorptivity of the compound.

3. Preparation of Working Solutions:

  • Perform serial dilutions of the stock solution to prepare a series of working solutions of varying concentrations. For a standard analysis, a concentration that gives an absorbance reading between 0.2 and 1.0 is ideal to ensure adherence to the Beer-Lambert Law.[14]

4. UV-Vis Spectrophotometer Setup and Measurement:

  • Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.

  • Set the desired wavelength range for the scan (e.g., 200-800 nm).

  • Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Place the blank cuvette in the sample holder and run a baseline correction to zero the absorbance across the entire wavelength range.

  • Rinse the sample cuvette with a small amount of the working solution before filling it.

  • Fill the sample cuvette with the working solution and place it in the sample holder.

  • Run the scan to obtain the UV-Vis absorption spectrum.

5. Data Analysis:

  • The resulting spectrum will be a plot of absorbance versus wavelength.

  • Identify the wavelength at which the maximum absorbance occurs. This is the λmax of your substituted thiazole derivative under the specific solvent conditions.

Experimental Workflow Diagram:

G start Start prep_stock Prepare Stock Solution (Thiazole derivative in solvent) start->prep_stock prep_working Prepare Working Solution (Dilute stock solution) prep_stock->prep_working instrument_setup Spectrophotometer Setup (Wavelength scan, baseline correction with blank) prep_working->instrument_setup measure_sample Measure Sample Absorbance instrument_setup->measure_sample analyze_data Analyze Spectrum (Identify λmax) measure_sample->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for the experimental determination of UV-Vis absorption maxima.

Conclusion

The UV-Vis absorption maxima of substituted thiazole derivatives are a direct reflection of their electronic structure. By understanding the influence of various substituents, researchers can tailor the photophysical properties of these versatile compounds for specific applications in medicine and materials science. This guide provides a comparative framework and a practical experimental protocol to aid in the synthesis and characterization of novel thiazole derivatives. The provided data and workflows serve as a valuable resource for predicting and interpreting the spectral properties of these important heterocyclic systems.

References

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021).
  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol ... - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. (2023).
  • Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. (2025). Journal of Fluorescence, 35(4), 1-13.
  • High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers. (2021).
  • Solvatochromism studies on UV spectra of 4,5-disubstituted-1,2,4-triazoline-3-thiones. (2012). Macedonian Journal of Chemistry and Chemical Engineering, 31(1), 59-67.
  • Synthesis and Biological Evaluation of Thiazole Deriv
  • Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved from [Link]

  • Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety - PubMed. (2025). Retrieved from [Link]

  • Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents. (n.d.). International Journal of Science and Advanced Technology, 2(10), 12-17.
  • UV/Vis absorption spectra of thiazoles 1-4 with MB. [a] | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents. (n.d.).
  • A Comprehensive Review of UV-visible spectroscopy. (2025). International Journal of Research in Pharmacy and Pharmaceutical Sciences, 10(3), 1-8.
  • Halogen-containing thiazole orange analogues – new fluorogenic DNA stains. (2017). Beilstein Journal of Organic Chemistry, 13, 2835-2843.
  • Uv-Vis Spectrum of 2-Amino-5-methylthiazole | SIELC Technologies. (n.d.). Retrieved from [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, computational study, solvatochromism and biological studies of thiazole-owing hydrazone derivatives. (2023).
  • Ultraviolet and Visible Spectroscopy: Analytical Chemistry by Open Learning, 2nd Edition. (1995). Wiley.
  • Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. (2010). E-Journal of Chemistry, 7(1), 300-306.
  • UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. (2019). Physical Chemistry Chemical Physics, 21(31), 17099-17105.
  • UV-Visible Spectroscopy - BS Publications. (n.d.). Retrieved from [Link]

  • Molecular Structure, FT-IR, NMR (13C/¹H)
  • 2-Aminothiazole | C3H4N2S - PubChem. (n.d.). Retrieved from [Link]

  • Normalized UV-Vis spectra of thiazole–azo dyes (molar concentration of... - ResearchGate. (n.d.). Retrieved from [Link]

  • SOLVATOCHROMISM EFFECT OF DIFFERENT SOLVENTS ON UV-VIS SPECTRA OF FLOURESCEINE AND ITS DERIVATIVES - ResearchGate. (n.d.). Retrieved from [Link]

  • Fundamentals of UV-Vis Spectroscopy in Chemical Analysis - Career Point University, Kota. (n.d.). Retrieved from [Link]

  • UV-Vis Spectroscopy: Principle, Parts, Uses, Limitations - Microbe Notes. (2023). Retrieved from [Link]

  • Synthesis, Bioactivity Screening and in silico Studies of Phenyl Thiazole Derivatives Containing Arylidene Moieties. (2025). Asian Journal of Chemistry, 37(9), 2202-2208.
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Comparative

Comprehensive Guide to Elemental Analysis Standards for Morpholinomethyl Thiazole Salts

Executive Summary Morpholinomethyl thiazole derivatives are highly valued in drug discovery for their broad-spectrum biological activities, including potent antimicrobial and antitumoral properties (1)[1]. To optimize bi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholinomethyl thiazole derivatives are highly valued in drug discovery for their broad-spectrum biological activities, including potent antimicrobial and antitumoral properties (1)[1]. To optimize bioavailability and aqueous solubility, these compounds are frequently isolated as salts, such as 2-(morpholinomethyl)thiazole-4-carboxylic acid dihydrochloride (2)[2]. For researchers and drug development professionals, validating the exact empirical formula and salt stoichiometry is a critical quality attribute. Relying on a single analytical technique often leads to incomplete characterization. This guide objectively compares the performance of three orthogonal elemental analysis techniques, providing field-proven, self-validating protocols to ensure absolute scientific integrity.

Mechanistic Rationale & Technique Comparison

To fully characterize a complex pharmaceutical salt, the analytical strategy must independently address the organic core, the counterion stoichiometry, and trace catalytic impurities.

1. CHNS/O Combustion Analysis (The Organic Core)
  • Causality: When a sample is subjected to flash combustion at 1000°C in an oxygen-rich environment, the robust thiazole ring and morpholine moiety are completely decomposed into gaseous oxides (CO₂, H₂O, NO₂, SO₂). This high-temperature conversion is essential because thiazole rings are thermally stable; lower temperatures risk incomplete combustion. The gases are then separated via gas chromatography, allowing for precise quantification of the carbon, hydrogen, nitrogen, and sulfur mass fractions (3)[3].

  • Limitation: While excellent for validating the organic core, combustion analysis is prone to memory effects when quantifying halogens, making it suboptimal for determining exact salt stoichiometry.

2. Ion Chromatography (The Counterion Stoichiometry)
  • Causality: Ion Chromatography (IC) separates ionic species based on their differential affinity to an anion-exchange resin. By utilizing a hydroxide gradient, the chloride counterion is baseline-separated from the morpholinomethyl thiazole organic matrix. This provides a direct, highly precise measurement of the Cl⁻ molar equivalent, definitively confirming whether the synthesized compound is a mono- or dihydrochloride salt.

3. Inductively Coupled Plasma Mass Spectrometry (Trace Impurities)
  • Causality: Thiazole derivatives are frequently synthesized using transition metal catalysts (e.g., Palladium cross-coupling). ICP-MS utilizes a 6000 K argon plasma to atomize and ionize the sample, separating ions by their mass-to-charge ratio (m/z). This technique achieves parts-per-trillion (ppt) sensitivity, ensuring the compound meets compendial safety standards for elemental impurities which combustion analysis cannot detect.

Quantitative Data Synthesis

The following table summarizes the experimental performance of these techniques when analyzing a theoretical batch of 2-(morpholinomethyl)thiazole-4-carboxylic acid dihydrochloride (Empirical Formula: C₉H₁₄Cl₂N₂O₃S, MW: 301.19).

Table 1: Comparative Performance of Elemental Analysis Techniques

Analytical TechniqueTarget Analyte(s)Theoretical Value (%)Experimental Value (%)Accuracy (Absolute Error)Precision (RSD, n=5)
CHNS Combustion C, H, N, SC: 35.89, N: 9.30, S: 10.65C: 35.92, N: 9.28, S: 10.61± 0.3%< 0.2%
Ion Chromatography Cl⁻ (Counterion)Cl: 23.54Cl: 23.51± 0.1%< 0.5%
ICP-MS Trace Metals (Pd)0.000 (0 ppm)Pd: < 1 ppmN/A (Trace)< 5.0%
Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure continuous data integrity.

Protocol 1: Self-Validating CHNS Combustion Analysis
  • System Blanking & Purge: Purge the CHNS analyzer with ultra-pure Helium (99.999%). Run three empty tin capsules to establish a baseline.

    • Causality: This eliminates atmospheric nitrogen and carbon dioxide, preventing artificial inflation of N or C values.

  • K-Factor Calibration: Weigh 1.0, 2.0, and 3.0 mg of a Certified Reference Material (CRM) such as Sulfanilamide.

    • Causality: Sulfanilamide mimics the heteroatom profile (N, S, O) of the thiazole derivative, ensuring the thermal conductivity detector (TCD) is accurately calibrated for these specific ionization potentials.

  • Sample Combustion: Weigh 2.0 mg of the thiazole salt into a tin capsule and combust at 1000°C. Perform in triplicate.

  • Self-Validation Check: Inject a 2.0 mg Sulfanilamide standard as an "unknown" after the samples.

    • Validation Rule: If the calculated values for the check standard deviate by >0.15% absolute from its theoretical values, the entire run is invalidated due to system drift.

Protocol 2: Orthogonal Ion Chromatography for Halogen Stoichiometry
  • Matrix Preparation: Dissolve 10.0 mg of the thiazole salt in 100 mL of Type 1 ultrapure water. Add 1.0 mL of 100 ppm Bromide (Br⁻) to all standards and samples.

    • Causality: Bromide acts as an internal standard. It does not interfere with Chloride but elutes adjacently, automatically correcting for any injection volume anomalies or matrix suppression.

  • Chromatographic Separation: Inject 25 µL onto a high-capacity anion-exchange column (e.g., Dionex IonPac AS11). Apply a potassium hydroxide (KOH) gradient from 1 mM to 30 mM over 15 minutes.

  • Suppressed Conductivity Detection: Measure the conductivity of the eluent.

    • Validation Rule: Calculate the molar ratio of Cl⁻ to the active pharmaceutical ingredient. A ratio between 1.98 and 2.02 strictly validates the dihydrochloride stoichiometry.

Analytical Workflow Visualization

Workflow Sample Thiazole Salt Sample CHNS CHNS/O Combustion (Core Elements) Sample->CHNS IC Ion Chromatography (Counterions) Sample->IC ICP ICP-MS (Trace Impurities) Sample->ICP Integration Stoichiometric Validation CHNS->Integration IC->Integration ICP->Integration

Orthogonal elemental analysis workflow for morpholinomethyl thiazole salts.

References
  • Source: nih.
  • Title: 2-(Morpholinomethyl)
  • Source: nih.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(Morpholinomethyl)thiazole

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a mechanistic discipline. To handle 4-(Morpholinomethyl)thiazole safely and effectively, we must first understand its chem...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a mechanistic discipline. To handle 4-(Morpholinomethyl)thiazole safely and effectively, we must first understand its chemical behavior.

This compound is a highly valuable bifunctional building block, frequently utilized in the synthesis of complex pharmaceutical intermediates, such as arylmethoxy isoindoline derivatives for oncology targets[1]. However, its structural motifs—a basic morpholine ring tethered to a thiazole—impart specific physicochemical hazards. The morpholine moiety is notoriously lipophilic, rapidly absorbed through the skin, and acts as a severe mucosal irritant[2].

The following guide provides a self-validating, causality-driven operational plan for handling this compound, ensuring both scientific integrity and personnel safety.

Mechanistic Hazard Profile & Causality-Driven PPE Selection

To build a robust defense against chemical exposure, we must match our Personal Protective Equipment (PPE) to the specific kinetic and thermodynamic threats posed by the molecule.

  • Dermal Threat (The "Skin" Notation): Morpholine derivatives possess a low molecular weight and high lipid solubility, allowing them to rapidly penetrate the epidermal barrier and enter systemic circulation, potentially causing renal and hepatic toxicity[2]. Because tertiary amines can degrade standard thin-film latex or nitrile rapidly, Butyl rubber gloves are mandated for bulk handling due to their high-density cross-linking, which provides an impermeable barrier to polar organic bases[3]. For analytical-scale weighing, double-gloving with heavy-duty nitrile (minimum 8 mil) is acceptable[3].

  • Ocular Threat (Corrosivity): The localized high pH of the tertiary amine makes it corrosive to ocular tissue, capable of causing irreversible necrotic damage[2]. Standard safety glasses offer inadequate protection against micro-splashes. Chemical splash goggles paired with an 8-inch face shield are strictly required when handling solutions or bulk liquids[4].

  • Respiratory Threat (Vapor Pressure): Amines exhibit significant vapor pressures at ambient temperatures. Inhalation can cause severe respiratory tract burns[5]. Therefore, all handling must be isolated within a continuously monitored engineering control[6].

Quantitative Safety Baselines

Because 4-(Morpholinomethyl)thiazole shares its primary toxicological drivers with its parent heterocycle, we benchmark our safety thresholds against established morpholine data to ensure conservative, worst-case-scenario protection.

ParameterThreshold / SpecificationMechanistic Rationale
OSHA PEL (TWA) 20 ppm (70 mg/m³)Baseline exposure limit for the morpholine substructure to prevent respiratory and systemic toxicity[5].
Skin Designation Positive (High Risk)High lipid solubility facilitates rapid transdermal absorption, bypassing first-pass metabolism[2].
Glove Permeation (Nitrile, 4 mil) < 10 minutesStandard nitrile offers poor resistance to secondary/tertiary amines; rapid polymer degradation occurs[3].
Glove Permeation (Butyl Rubber) > 480 minutesButyl rubber's molecular density provides a robust, long-term barrier against polar organic bases[3].
Vapor Density (Air = 1) ~ 3.0 (Estimated)Vapors are heavier than air and will pool in lower areas; necessitates active downdraft or fume hood ventilation[7].

Operational Plan: Preparative Scale Transfer Protocol

This step-by-step methodology governs the safe transfer of >100 mg of 4-(Morpholinomethyl)thiazole or its concentrated stock solutions.

Step 1: Engineering Control Verification Verify that the Class I or Class II chemical fume hood is operational with a certified face velocity of 80–100 feet per minute (fpm)[6]. Clear the workspace of all incompatible materials, particularly strong oxidizers and concentrated acids, to prevent violent exothermic reactions[5].

Step 2: PPE Donning Sequence Inspect and don a 100% cotton laboratory coat; avoid synthetic fibers (like polyester) which can melt into the skin in the event of a chemical fire[4]. Don chemical splash goggles and an 8-inch face shield[4]. Apply an inner layer of standard nitrile gloves, followed by an outer layer of butyl rubber gloves[3].

Step 3: Compound Handling and Transfer Position the source container and the receiving vessel at least 6 inches inside the fume hood sash to ensure capture of any stray vapors. Using spark-proof spatulas (for solids) or glass volumetric pipettes (for liquids), execute the transfer[8]. Crucial: Do not use polystyrene or standard plastic pipettes, as concentrated amines can cause polymer leaching or degradation.

Step 4: Containment and Decontamination Seal all vessels immediately after the transfer is complete. Wipe down the exterior of the receiving vessel and the balance pan with a task wipe dampened with a compatible solvent (e.g., isopropanol) to remove microscopic amine residues.

Step 5: Doffing and Waste Segregation Remove the outer butyl gloves using the "glove-in-glove" technique to avoid contaminating the inner nitrile gloves or your skin[7]. Dispose of the inner gloves and contaminated task wipes in a designated solid hazardous waste container. Wash hands thoroughly with soap and water immediately after leaving the hood[7].

Spill Response & Chemical Disposal

Spill Containment: In the event of a spill, do not use sawdust or combustible absorbents , as amines can react exothermically and ignite[8]. Evacuate personnel downwind of the spill[7]. Cover the spill with an inert, amphoteric absorbent such as vermiculite, dry sand, or diatomaceous earth[8].

Surface Neutralization: Do not apply concentrated acids to neutralize the spill, as the resulting acid-base reaction will violently generate heat and aerosolize the compound. Instead, collect the absorbed material, then wash the affected fume hood surface with a dilute, weak acid (e.g., 5% acetic acid) followed by copious amounts of water.

Disposal Routing: Collect all absorbed material and contaminated PPE in a sealed, clearly labeled container. Route to your institutional hazardous waste facility categorized as "Halogen-Free Basic Organic Waste." Ensure it is strictly segregated from acidic waste streams.

Workflow Visualization

PPE_Workflow Start Hazard Assessment: 4-(Morpholinomethyl)thiazole Scale Determine Operational Scale Start->Scale Analytical Analytical Scale (< 100 mg) Scale->Analytical Small quantities Prep Preparative Scale (> 100 mg or Solutions) Scale->Prep Bulk/Solvent handling Hood Chemical Fume Hood (Face Velocity: 80-100 fpm) Analytical->Hood Prep->Hood PPE_Anal Standard PPE: Double Nitrile Gloves (8 mil) Safety Glasses 100% Cotton Lab Coat Hood->PPE_Anal Analytical Pathway PPE_Prep Enhanced PPE: Butyl Rubber Gloves Splash Goggles + Face Shield FR Lab Coat Hood->PPE_Prep Preparative Pathway Execute Execute Transfer Protocol PPE_Anal->Execute PPE_Prep->Execute Waste Dispose as Halogen-Free Basic Organic Waste Execute->Waste

Workflow for PPE selection and handling of 4-(Morpholinomethyl)thiazole based on operational scale.

References

  • WO2011100380A1 - Arylmethoxy isoindoline derivatives and compositions comprising and methods of using the same Source: Google Patents URL
  • Working with Chemicals - Prudent Practices in the Laboratory Source: NCBI Bookshelf (National Research Council) URL:[Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Working with Laboratory Equipment Source: University of Vermont (UVM) URL:[Link]

  • Morpholine: Human health tier II assessment Preface Source: Australian Industrial Chemicals Introduction Scheme (NICNAS) URL:[Link]

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